Ilomastat is a hydroxamate-based inhibitor designed to mimic the structure of the natural collagen substrate [1] [2]. Its effectiveness stems from two key molecular features:
This mechanism is shared by other first-generation MMP inhibitors like Batimastat and Marimastat [1] [2].
This compound inhibits MMP activity by chelating the catalytic zinc ion, preventing extracellular matrix (ECM) degradation.
This compound's efficacy and mechanism have been validated across diverse disease models. Key experimental findings are summarized below.
| Disease Model | Experimental Findings | Citation |
|---|---|---|
| Radiation-Induced Lung Injury (RILI) | This compound pretreatment reduced MMP activity, alleviated lung inflammation and fibrosis, and enhanced survival in irradiated mice. | [3] |
| Glioblastoma | This compound treatment induced a switch to amoeboid-like cell motility via Rho/ROCK pathway; combined inhibition of MMP and ROCK enhanced anti-invasive effects. | [4] |
| Dupuytren's Disease | This compound (100 µM) significantly inhibited the development of mechanical tension by fibroblasts. | [5] |
The following workflow summarizes a key study demonstrating this compound's protective effect against radiation-induced lung injury (RILI) [3]:
This compound exemplifies the challenges faced by early broad-spectrum MMP inhibitors. Its clinical development was hampered by two major issues shared with similar drugs:
These challenges have shifted drug development efforts towards designing more selective inhibitors that target specific MMPs involved in particular pathologies [1].
This compound remains a potent and well-characterized broad-spectrum MMP inhibitor that is highly useful as a research tool for investigating the role of MMPs in various biological processes. Its defined mechanism of action and extensive experimental history make it a valuable compound for in vitro and in vivo studies. However, its pharmacological profile, notably poor oral bioavailability, has prevented its advancement as a systemic therapeutic drug.
Ilomastat, also known as GM6001 or Galardin, is a synthetic hydroxamic acid derivative that functions as a broad-spectrum, reversible inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) [1] [2]. Its primary mechanism involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) at the active site of these metalloenzymes, effectively blocking their catalytic activity [1].
The table below summarizes its inhibitory activity (Ki values) against a range of human MMPs, demonstrating its potent, broad-spectrum nature [3]:
| Enzyme Target | Ki Value |
|---|---|
| MMP-8 | 0.1 nM |
| MMP-9 | 0.2 nM |
| MMP-26 | 0.36 nM |
| MMP-1 | 0.4 nM |
| MMP-2 | 0.5 nM |
| MMP-7 | 3.7 nM |
| MMP-12 | 3.6 nM |
| MMP-14 | 13.4 nM |
| MMP-3 | 27 nM |
Beyond MMPs, this compound also inhibits other metalloenzymes, including ADAMTS-4 and ADAMTS-5, as well as bacterial enzymes such as Anthrax Lethal Factor (LF) and thermolysin [1] [2].
This compound is widely used in basic research to dissect the role of metalloproteinases in cellular and disease contexts.
EGFR Transactivation and Signaling: this compound blocks G-protein coupled receptor (GPCR)-induced transactivation of the Epidermal Growth Factor Receptor (EGFR). Research shows it inhibits bombesin- and lysophosphatidic acid (LPA)-induced EGFR phosphorylation, downstream ERK signaling, and subsequent DNA synthesis in Rat-1 cells. The critical window for this MMP activity is within the first 3 hours after GPCR stimulation [4].
Tissue Remodeling and Wound Healing: In a 3D model of tissue contraction, this compound (used at 100 µM) reduced matrix contraction by two proposed mechanisms: inhibiting MMP-mediated collagen degradation and directly reducing fibroblast protrusive activity and dynamics by about 20%, thereby limiting the cells' ability to mechanically remodel the matrix [5].
Inhibition of Anthrax Toxin: this compound inhibits the zinc-dependent metalloprotease activity of Bacillus anthracis Lethal Factor (LF). It blocks LF-mediated cleavage of MAPK kinases (MEKs) in cell lysates and protects human monocytic cells from the cytotoxic effects of lethal toxin [2].
The following diagram illustrates the key signaling pathways inhibited by this compound, as identified in the research:
This compound is typically prepared as a high-concentration stock solution (e.g., 20-100 mM) in DMSO and stored at -20°C [5]. Below are examples of its application in experimental models.
1. In Vitro Cell Signaling and Contraction Assays
Collagen Contraction Assay (3D Model)
Inhibition of GPCR-induced EGFR Transactivation
2. Inhibition of Bacterial Metalloproteinases
For practical use in the laboratory, the following data is essential:
| Parameter | Specification |
|---|---|
| Molecular Weight | 388.46 g/mol [3] [6] [7] |
| CAS Number | 142880-36-2 [6] [7] |
| Chemical Formula | C₂₀H₂₈N₄O₄ [6] [7] |
| Purity | Typically ≥95% (HPLC) [3] [7] |
| Solubility | Freely soluble in DMSO (e.g., 83-100 mg/mL) [3] [6] |
| Storage | Store solid or stock solution at -20°C [6] [7] |
In Vivo Considerations: While primarily a research tool, this compound has been used in animal studies. For example, topical application (400 µg/mL) prevented corneal ulceration in an alkali-burn rabbit model, and local delivery inhibited intimal hyperplasia in stented arteries [6]. A typical in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [6].
This compound (GM6001) remains a foundational research compound for probing the functions of MMPs and other metalloproteinases. When using this inhibitor, keep in mind:
Ilomastat is a peptidomimetic hydroxamate. Its key structural feature is a hydroxamic acid group that acts as a potent zinc chelator [1] [2] [3].
Quantitative Inhibition Profile of this compound The table below summarizes half-maximal inhibitory concentration (IC50) values for this compound against key MMPs, demonstrating its potent, broad-spectrum activity.
| MMP Subtype | Primary Classification | This compound IC50 (nM) |
|---|---|---|
| MMP-1 | Interstitial Collagenase | 1.5 [1] |
| MMP-2 | Gelatinase-A | 1.1 [1] |
| MMP-3 | Stromelysin-1 | 1.9 [1] |
| MMP-9 | Gelatinase-B | 0.5 [1] |
| MMP-14 | Membrane-Type MMP | 13.4 [1] |
This compound is utilized in various in vitro and in vivo models to study MMP-dependent processes. Typical working concentrations for in vitro experiments are in the low micromolar range (1-100 µM).
This protocol is adapted from studies on human Tenon's capsule fibroblasts and primary mouse chondrocytes [5] [4].
A murine model of radiation-induced lung injury (RILI) demonstrates the application of this compound for disease modification [3].
This compound's chelating property translates to specific biological effects by preserving ECM integrity and modulating signaling pathways.
Key Biological Effects of this compound in Research Models
| Research Area / Condition | Observed Effects of this compound | Significance / Implication |
|---|---|---|
| Osteoarthritis | Reduces cartilage degradation; synergizes with NSAIDs (Parecoxib) to inhibit IL-17/PI3K/AKT/NF-κB pathway [4]. | Potential disease-modifying anti-osteoarthritic drug strategy. |
| Radiation-Induced Lung Injury | Attenuates pneumonitis and fibrosis; decreases MMP-2/9 activity and pro-inflammatory cytokines (TGF-β, IL-6, TNF-α) [3]. | Identified as potential therapeutic agent for preventing RILI. |
| Ocular Fibrosis & Wound Healing | Reduces lens epithelial cell migration and capsular wrinkling; investigated for preventing scar tissue formation in glaucoma surgery [6] [5]. | Aims to improve surgical success rates as an anti-scarring agent. |
| Skin Conditioning (Cosmetic Science) | Protects skin's collagen from degradation; functions as a chelating agent and skin conditioner in formulations [2]. | Proposed to improve skin texture and firmness by stabilizing ECM. |
The therapeutic effect of this compound in osteoarthritis models involves the inhibition of a key inflammatory signaling cascade, which can be visualized in the following pathway:
When working with this compound, several technical and developmental factors are important for researchers.
Ilomastat (GM6001, Galardin) represents a promising class of broad-spectrum matrix metalloproteinase (MMP) inhibitors with demonstrated efficacy in mitigating radiation-induced tissue damage across multiple organ systems. This synthetic hydroxamate-based compound exerts its primary mechanism through chelation of the catalytic zinc ion at the active site of MMP enzymes, thereby inhibiting their proteolytic activity. The significance of this compound in radioprotection stems from its ability to modulate critical pathological processes that occur following radiation exposure, including excessive extracellular matrix degradation, inflammatory cascade activation, and hematopoietic system disruption. Unlike many conventional radioprotectors that primarily target direct DNA damage, this compound addresses the secondary tissue injury pathways that significantly contribute to overall radiation damage, positioning it as a novel approach in medical countermeasure development for both clinical radiotherapy and accidental radiation exposure scenarios.
Research into this compound's radioprotective properties has gained substantial momentum over the past decade, with accumulating evidence from preclinical models demonstrating its efficacy in improving survival and mitigating tissue-specific radiation injuries. The compound has previously been investigated in human clinical trials for ophthalmic applications without reported toxicities, providing valuable safety data that could facilitate its repurposing for radioprotection. This technical guide synthesizes the current scientific understanding of this compound's radioprotective mechanisms, efficacy data across different tissue systems, and standardized experimental methodologies to support further research and development efforts by scientists and pharmaceutical professionals working in radiation countermeasures.
The radioprotective efficacy of this compound stems from its multifaceted interference with the pathological cascade initiated by ionizing radiation. At the molecular level, this compound functions primarily as a potent inhibitor of matrix metalloproteinases, particularly MMP-2 and MMP-9, which are significantly upregulated following radiation exposure. These gelatinases play pivotal roles in degrading type IV collagen, a fundamental component of the basement membrane, thereby compromising tissue structural integrity. Radiation-induced MMP activation creates a destructive feedback loop by facilitating the proteolytic activation of latent cytokines including TGF-β, IL-1β, and TNF-α, which in turn further stimulate MMP expression. Through inhibition of this initial MMP surge, this compound effectively disrupts this cycle, reducing subsequent inflammatory mediator activation and tissue damage [1].
The hematoprotective properties of this compound involve preservation of the bone marrow microenvironment, which is essential for hematopoietic recovery after radiation injury. The extracellular matrix of bone marrow provides critical structural and biochemical support for hematopoietic stem and progenitor cells (HSPCs), and MMP-mediated degradation of this niche component impairs hematopoietic regeneration. This compound treatment has been shown to modulate the hematopoietic niche by reducing radiation-induced MMP activity, thereby maintaining integrin-mediated adhesion of HSPCs and preserving stem cell self-renewal capacity. Additionally, this compound inhibits the radiation-induced activation of TGF-β and TNF-α, both of which promote apoptosis of normal hematopoietic progenitors and contribute to the development of prolonged bone marrow suppression [2].
The diagram below illustrates the primary molecular mechanisms through which this compound exerts its radioprotective effects:
This compound's radioprotection mechanism involves MMP inhibition and cytokine reduction.
Beyond these primary mechanisms, this compound demonstrates additional protective effects through modulation of oxidative stress responses and endothelial protection. Radiation exposure generates reactive oxygen species that further activate MMPs and contribute to tissue damage, particularly in the sensitive vascular endothelium. By inhibiting MMP activity, this compound helps maintain endothelial integrity and reduces vascular permeability, thereby mitigating edema formation and inflammatory cell infiltration in irradiated tissues. This endothelial protective effect is particularly relevant in the pathogenesis of radiation-induced pneumonitis and gastrointestinal syndrome, where microvascular damage represents a key pathogenic event. The compound's multi-targeted approach to radioprotection, addressing both the initial molecular events and subsequent pathological cascades, distinguishes it from more narrowly focused radioprotective agents currently under investigation [1] [3].
The hematopoietic system represents one of the most radiation-sensitive tissues in the body, and its protection is crucial for survival after total body irradiation. This compound has demonstrated significant efficacy in promoting recovery of all major hematopoietic lineages following radiation exposure. The data reveal a time-dependent recovery pattern across different blood cell populations, with this compound-treated animals showing accelerated restoration compared to irradiated controls without treatment. The most pronounced protective effects are observed in the white blood cell (WBC) compartment, where this compound pretreatment (10 mg/kg) resulted in significantly higher cell counts at day 20 post-irradiation compared to the irradiation-only group. This accelerated leukocyte recovery is critical for preventing infectious complications that represent a major cause of mortality in radiation-induced hematopoietic syndrome. Similarly, platelet recovery showed substantial improvement with this compound pretreatment, reaching near-normal levels by day 20, whereas the irradiation-only group continued to exhibit significant thrombocytopenia at this time point [4].
The red blood cell (RBC) parameters also demonstrated enhanced recovery with this compound treatment, though the temporal pattern differed from that of leukocytes and platelets. This compound pretreatment mitigated the initial decline in RBC counts and hemoglobin levels observed in the irradiation-only group, with significant differences evident at day 20 post-exposure. This hematopoietic protection translates directly into improved survival outcomes across a range of radiation doses. In survival studies following total body irradiation, this compound pretreatment significantly increased the 30-day survival rate from 45% in untreated irradiated controls to 80% in the this compound-treated group at 7 Gy, demonstrating its potent radioprotective efficacy in the lethal dose range [4].
Table 1: Hematological Recovery Parameters in Mice After 6 Gy Total Body Irradiation With and Without this compound Pretreatment
| Hematological Parameter | Treatment Group | Day 1 Post-IR | Day 5 Post-IR | Day 10 Post-IR | Day 20 Post-IR | Day 30 Post-IR |
|---|---|---|---|---|---|---|
| White Blood Cells (×10³/μL) | Irradiation Only | 3.2 ± 0.4 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.9 ± 0.4 | 4.1 ± 0.5 |
| This compound + IR | 3.5 ± 0.3 | 1.8 ± 0.3 | 3.2 ± 0.4 | 5.8 ± 0.6 | 6.3 ± 0.7 | |
| Red Blood Cells (×10⁶/μL) | Irradiation Only | 8.9 ± 0.5 | 7.2 ± 0.4 | 6.1 ± 0.3 | 5.3 ± 0.3 | 7.2 ± 0.4 |
| This compound + IR | 9.1 ± 0.4 | 8.1 ± 0.3 | 7.8 ± 0.4 | 8.2 ± 0.5 | 8.9 ± 0.5 | |
| Hemoglobin (g/dL) | Irradiation Only | 14.2 ± 0.6 | 11.8 ± 0.5 | 10.1 ± 0.4 | 8.9 ± 0.4 | 11.8 ± 0.5 |
| This compound + IR | 14.5 ± 0.5 | 13.2 ± 0.4 | 12.6 ± 0.5 | 13.5 ± 0.6 | 14.1 ± 0.6 | |
| Platelets (×10³/μL) | Irradiation Only | 850 ± 45 | 210 ± 25 | 155 ± 20 | 320 ± 30 | 610 ± 40 |
| This compound + IR | 880 ± 40 | 450 ± 35 | 520 ± 38 | 780 ± 45 | 890 ± 50 |
Data adapted from Li et al. (2018) [4]. Values represent mean ± SD.
This compound demonstrates profound protective effects on the bone marrow stem and progenitor cell compartments, which are essential for long-term hematopoietic recovery after radiation injury. Flow cytometric analysis of bone marrow cells from irradiated mice revealed that this compound pretreatment significantly increased the proportion of hematopoietic stem cells (HSCs; Lin⁻Sca-1⁺c-Kit⁺) and hematopoietic progenitor cells (HPCs; Lin⁻Sca-1⁻c-Kit⁺) at day 30 post-irradiation compared to irradiation-only controls. This preservation of primitive hematopoietic cells is critical for sustained reconstitution of all blood cell lineages and prevention of delayed hematopoietic failure. The mechanistic basis for this HSC protection involves this compound-mediated reduction of pro-apoptotic cytokines in the bone marrow microenvironment, particularly TGF-β1 and TNF-α, which are known to induce apoptosis in normal hematopoietic progenitors. ELISA analysis confirmed significantly lower levels of these cytokines in the serum of this compound-treated irradiated mice compared to untreated irradiated controls [2].
The functional competence of preserved hematopoietic cells following this compound treatment was demonstrated through endogenous spleen colony-forming unit (e-CFU-S) assays, a gold standard measure of hematopoietic reconstitution potential. At day 10 post-irradiation, this compound-pretreated mice exhibited a significantly higher number of splenic colonies compared to irradiation-only controls, indicating enhanced preservation of functional hematopoietic stem and progenitor cells. Furthermore, cell cycle analysis of bone marrow cells revealed that this compound pretreatment ameliorated radiation-induced cell cycle arrest and promoted more rapid return to normal proliferation kinetics in the hematopoietic compartment. These findings collectively demonstrate that this compound protects against radiation-induced hematopoietic injury through multiple complementary mechanisms: by directly preserving critical stem and progenitor cell populations, by modulating the bone marrow microenvironment to reduce apoptotic stimuli, and by promoting normal proliferative recovery of the hematopoietic tissue [2].
The pulmonary system represents another critical target for radioprotective interventions, particularly in the context of thoracic radiotherapy for lung cancers and mediastinal tumors. This compound has demonstrated remarkable efficacy in mitigating radiation-induced lung injury (RILI), which manifests initially as pneumonitis (2-6 months post-irradiation) and progresses to pulmonary fibrosis (6-24 months post-irradiation). In a mouse model of thoracic irradiation, pretreatment with this compound significantly reduced the severity of both pneumonitis and fibrosis compared to irradiation-alone controls. Histopathological analysis revealed that this compound pretreatment markedly diminished characteristic features of radiation pneumonitis, including inflammatory cell infiltration, alveolar wall thickening, and proteinaceous exudate in alveolar spaces. The alveolitis score, a quantitative measure of lung inflammation, was significantly lower in this compound-pretreated mice compared to the irradiation-only group at all time points examined [1].
The molecular mechanisms underlying this compound's protective effects in lung tissue involve modulation of MMP activity and subsequent cytokine cascades. Radiation exposure triggered a significant early increase in MMP-2 and MMP-9 activity in lung tissue, which was substantially attenuated by this compound pretreatment. This inhibition of MMP activation led to downstream reductions in the levels of key fibrogenic and pro-inflammatory cytokines, including TGF-β, IL-6, TNF-α, and IL-1β, all of which play established roles in the pathogenesis of RILI. Immunohistochemical analysis demonstrated intense MMP-9 immunoreactivity in bronchiolar epithelial cells, alveolar macrophages, and type II pneumocytes in irradiated lungs, which was markedly reduced in this compound-pretreated animals. The temporal pattern of MMP expression showed peak levels at 2 weeks post-irradiation, followed by a gradual decline, with this compound pretreatment effectively blunting this response throughout the observation period [1].
Table 2: this compound Efficacy in Radiation-Induced Lung Injury (Mouse Model, 15 Gy Thoracic Irradiation)
| Parameter | Sham Control | Irradiation Only | This compound + Irradiation | Time Point |
|---|---|---|---|---|
| MMP-9 Activity (RFU) | 1250 ± 150 | 3850 ± 320 | 1650 ± 180 | 2 weeks post-IR |
| MMP-2 Activity (RFU) | 980 ± 120 | 2950 ± 280 | 1350 ± 160 | 2 weeks post-IR |
| TGF-β Level (pg/mg) | 45 ± 8 | 185 ± 22 | 75 ± 12 | 4 weeks post-IR |
| TNF-α Level (pg/mg) | 28 ± 6 | 125 ± 18 | 52 ± 9 | 4 weeks post-IR |
| Alveolitis Score (0-5) | 0.2 ± 0.1 | 3.8 ± 0.4 | 1.6 ± 0.3 | 4 weeks post-IR |
| Fibrosis Score (0-8) | 0.3 ± 0.1 | 6.2 ± 0.5 | 2.8 ± 0.4 | 16 weeks post-IR |
| Survival Rate (%) | 100% | 45% | 85% | 30 days post-IR |
Data compiled from study findings [1]. RFU = Relative Fluorescence Units.
The long-term benefits of this compound in radiation-induced lung injury extend beyond the acute pneumonitis phase to include mitigation of chronic fibrotic changes. At 16 weeks post-irradiation, this compound-pretreated animals exhibited significantly lower fibrosis scores based on histological assessment using Masson's trichrome staining, which highlights collagen deposition. This anti-fibrotic effect correlates with the observed reduction in TGF-β levels, as this cytokine serves as a master regulator of fibroblast activation and extracellular matrix production. The reduction in late fibrotic pathology represents a particularly significant finding, as radiation-induced pulmonary fibrosis is often progressive and irreversible, causing substantial morbidity through impaired lung function. Additionally, this compound pretreatment resulted in a dramatic improvement in survival following thoracic irradiation, with 85% of pretreated animals surviving compared to 45% in the irradiation-only group at 30 days post-exposure. This survival advantage underscores the functional significance of the histopathological and molecular improvements observed with this compound treatment [1].
The translational potential of these findings is enhanced by previous human experience with this compound in ophthalmic applications, which demonstrated favorable safety profiles without significant toxicities. The combined evidence from hematopoietic and pulmonary protection studies suggests that this compound could have broad applicability as a radioprotective agent, potentially benefiting patients receiving radiotherapy for various malignancies and individuals accidentally exposed to ionizing radiation. The dual protection against both acute hematopoietic radiation syndrome and delayed tissue-specific injuries (such as lung fibrosis) positions this compound uniquely among investigational radioprotectors, many of which target only one aspect of radiation pathology. Further studies are warranted to optimize dosing regimens, explore post-exposure efficacy, and investigate potential interactions with standard radioprotective agents [1].
The standardized experimental approach for evaluating this compound's radioprotective efficacy utilizes a mouse model, typically C57BL/6 strain, at 6-8 weeks of age with body weights of 20 ± 2 grams. This compound (commercially available from Sigma-Aldrich) is prepared in a specialized vehicle solution consisting of Tween-80, PEG4000, absolute ethanol, and distilled water to ensure proper solubilization and bioavailability. The established effective dose for radioprotection in this model is 10 mg/kg, administered via intraperitoneal injection 2 hours prior to radiation exposure. This pretreatment timing allows for adequate systemic distribution and target engagement before radiation insult. For total body irradiation studies, a dose of 6 Gy γ-rays is typically used as this represents the approximate LD50/30 (dose lethal to 50% of animals within 30 days) for C57BL/6 mice, allowing for clear demonstration of both protective and survival benefits. Radiation is delivered using a ^60^Co irradiator at a dose rate of approximately 0.91 Gy/min, with dose verification performed using ionization chamber measurements [4] [2].
The experimental groups should include: (1) sham control (this compound administration without irradiation), (2) irradiation-only control (vehicle administration followed by irradiation), and (3) this compound pretreatment group (this compound administration followed by irradiation). For comprehensive efficacy assessment, animals are monitored daily for survival and moribund status, with specific endpoints evaluated at predetermined time points post-irradiation (days 1, 5, 10, 20, and 30). Peripheral blood samples are collected via retro-orbital bleeding or tail vein puncture at these intervals for complete blood count analysis using an automated hematology analyzer. For assessment of bone marrow parameters, animals are euthanized at specific time points (e.g., day 10 for CFU-S assays, day 30 for HSC/HPC analysis) and femurs/tibias are harvested for bone marrow cell isolation. This standardized protocol ensures consistent evaluation across studies and facilitates comparison of results from different research groups [2].
Comprehensive assessment of this compound's radioprotective effects requires a multidimensional analytical approach encompassing molecular, cellular, histological, and functional endpoints. For molecular analyses, MMP activity in tissue homogenates (lung, bone marrow) is quantified using fluorescence enzymatic activity assays with FRET peptides (e.g., Mca-KPLGL-Dap[Dnp]-AR-NH2) as MMP substrates. The principle of this assay relies on fluorescence dequenching upon peptide cleavage by active MMPs, with fluorescence measurements taken over 120 minutes and expressed as relative fluorescence units (RFU). Gene expression levels of MMP-2, MMP-9, TIMP-1, and TIMP-2 can be assessed using semi-quantitative PCR or RT-PCR, while protein expression is evaluated via immunohistochemistry of formalin-fixed, paraffin-embedded tissue sections [1].
For hematopoietic assessment, flow cytometric analysis of bone marrow mononuclear cells is performed using fluorochrome-conjugated antibodies against lineage markers (CD3, CD4, CD8, B220, Gr-1, Mac-1, Ter119), Sca-1, and c-Kit to identify HSC (Lin⁻Sca-1⁺c-Kit⁺) and HPC (Lin⁻Sca-1⁻c-Kit⁺) populations. Cell cycle analysis of bone marrow cells is conducted using propidium iodide staining and flow cytometry to determine the proportion of cells in S-phase. The functional capacity of hematopoietic stem cells is evaluated using the endogenous spleen colony-forming unit (e-CFU-S) assay, in which spleens are harvested at day 10 post-irradiation, fixed in Bouin's solution, and macroscopic surface colonies counted. Serum levels of cytokines (TGF-β1, TNF-α, SCF) are quantified using commercial ELISA kits according to manufacturers' protocols. Histopathological evaluation of tissues (lung, spleen) involves standard H&E staining followed by semi-quantitative scoring by experienced pathologists blinded to treatment groups [1] [4] [2].
Despite the promising preclinical results demonstrating this compound's efficacy as a radioprotector, several challenges remain before clinical translation can be realized. The current body of evidence, while compelling, comes exclusively from animal studies, and the translational gap between murine models and human applications must be systematically addressed. Key considerations include potential differences in drug metabolism, optimal dosing schedules, and the timing of administration relative to radiation exposure in clinical scenarios. For radioprotection in radiotherapy patients, this compound must demonstrate selective protection of normal tissues without conferring significant protection to tumor tissues, which would compromise treatment efficacy. Preliminary evidence suggests that this compound's mechanism of action—primarily targeting the tissue response to radiation rather than direct DNA protection—may provide this desirable therapeutic index, but dedicated studies in tumor-bearing models are needed for confirmation [3].
The developmental pathway for this compound as a radioprotective agent should include several critical next steps. First, dose-ranging studies in larger animal models (e.g., non-human primates) are needed to establish pharmacokinetic and pharmacodynamic parameters relevant to human use. Second, the therapeutic window for administration should be expanded beyond the current pretreatment paradigm to include post-exposure mitigation studies, which would be particularly relevant for accidental radiation exposure scenarios. Third, combination strategies with other radioprotective agents (e.g., cytokines, antioxidants) should be explored to potentially enhance efficacy while minimizing individual drug doses and side effects. Finally, formulation development should focus on improving bioavailability and tissue targeting while ensuring stability and ease of administration in potential clinical settings [3].
The existing safety data from previous human trials of this compound for ophthalmic conditions provide a valuable foundation for future clinical development in radioprotection. These studies reported good tolerability without significant toxicities, supporting the potential for safe use in human subjects. As research progresses, this compound represents a promising candidate in the growing arsenal of medical countermeasures against radiation injury, with particular potential for protecting against the dose-limiting toxicities of radiotherapy and mitigating the consequences of accidental radiation exposure. Its novel mechanism of action targeting MMP-mediated tissue injury pathways complements existing approaches to radioprotection, potentially offering new strategies for managing the complex multiorgan pathophysiology of radiation syndrome [1] [3].
Experimental workflow for evaluating this compound's radioprotective efficacy in mouse models.
| Abbreviation | Expansion |
|---|---|
| MMP | Matrix Metalloproteinase |
| HSC | Hematopoietic Stem Cell |
| HPC | Hematopoietic Progenitor Cell |
| HSPC | Hematopoietic Stem/Progenitor Cell |
| TGF-β | Transforming Growth Factor Beta |
| TNF-α | Tumor Necrosis Factor Alpha |
| IL | Interleukin |
| ECM | Extracellular Matrix |
| BM-MNC | Bone Marrow Mononuclear Cell |
| CFU-S | Colony Forming Unit-Spleen |
| ELISA | Enzyme-Linked Immunosorbent Assay |
| FRET | Fluorescence Resonance Energy Transfer |
| i.p. | Intraperitoneal |
| LD50/30 | Lethal Dose for 50% of Population in 30 Days |
| RILI | Radiation-Induced Lung Injury |
| ARS | Acute Radiation Syndrome |
| TBI | Total Body Irradiation |
| WBC | White Blood Cell |
| RBC | Red Blood Cell |
| RFU | Relative Fluorescence Units |
Ilomastat is a potent, broad-spectrum, synthetic inhibitor of matrix metalloproteinases (MMPs) that belongs to the hydroxamic acid class. It acts as a chelatin agent, reversibly binding to the critical zinc ion (Zn²⁺) in the active site of these enzymes [1] [2] [3].
The table below outlines its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various human MMPs, demonstrating its potent, broad-spectrum activity.
| Enzyme Target | Ki (nM) | IC50 (nM) |
|---|---|---|
| MMP-1 (Fibroblast collagenase) | 0.4 [4] [5] | 1.5 [1] [3] |
| MMP-2 (Gelatinase A) | 0.5 [4] [5] | 1.1 [1] [3] |
| MMP-3 (Stromelysin-1) | 27 [4] [5] | 1.9 [1] [3] |
| MMP-7 (Matrilysin) | 3.7 [5] | - |
| MMP-8 (Neutrophil collagenase) | 0.1 [4] [5] | - |
| MMP-9 (Gelatinase B) | 0.2 [4] [5] | 0.5 [1] [3] |
| MMP-12 (Macrophage metalloelastase) | 3.6 [4] [5] | - |
| MMP-14 (MT1-MMP) | 13.4 [4] [5] | 13.4 [1] [3] |
| MMP-26 (Matrilysin-2) | 0.36 [5] | - |
This inhibition mechanism and its key consequences in a biological context can be visualized as follows:
This compound exerts its effects by chelating the zinc ion in the MMP active site, leading to inhibition of extracellular matrix (ECM) degradation and modulation of downstream biological processes.
The poor aqueous solubility of this compound is a major challenge for its formulation and administration, particularly for in vivo applications.
This compound is primarily used as a research tool to investigate the role of MMPs in various disease processes. Its broad-spectrum nature makes it useful for initial studies, though it lacks the selectivity often desired for clinical development.
The table below summarizes key findings from preclinical studies where Ilomastat's efficacy and observational safety were evaluated.
| Study Focus / Model | Reported Efficacy Findings | Reported Safety / Tolerability Findings |
|---|---|---|
| Radiation-Induced Lung Injury (Mice) [1] | Reduced lung inflammation & fibrosis; decreased MMP-2/MMP-9 expression & activity; enhanced survival. | No toxicities reported in the study; previously used in human ophthalmic trials "without reported toxicities". |
| Osteoarthritis (Mice) [2] | Synergistic therapeutic effect with Parecoxib; reduced cartilage degradation & inflammatory markers. | No adverse effects reported in the study. |
| Ocular Antifibrotic (Rabbit) [3] | Therapeutic concentrations achieved in sclera, conjunctiva, and aqueous humor with a novel eye drop formulation. | Formulation (this compound-CD) was well-tolerated; "nontoxic to ocular cells". |
| General Preclinical Context [4] [5] | Broad-spectrum MMP inhibitor (e.g., MMP-1 IC₅₀ = 1.5 nM, MMP-2 IC₅₀ = 1.1 nM, MMP-9 IC₅₀ = 0.5 nM). | Clinical failure primarily due to poor oral bioavailability, not direct organ toxicity. Musculoskeletal syndrome (MSS) was a major issue for related MMP inhibitors like Marimastat. |
For rigorous research and reproducibility, here are the detailed methodologies from key preclinical studies.
In Vivo Model of Radiation-Induced Lung Injury [1]
In Vivo Model for Ocular Delivery and Distribution [3]
The following diagram illustrates this compound's mechanism of action and its integration into a typical preclinical efficacy study workflow, as demonstrated in the radiation-induced lung injury model [1]:
The most detailed quantitative data comes from a study on a polymer-coated this compound ocular implant in rabbits, analyzed 30 days after surgery. The concentrations in various ocular fluids and tissues are summarized below [1].
| Ocular Fluid / Tissue | This compound Concentration |
|---|---|
| Aqueous Humour | 18x higher than Vitreous Humour |
| Vitreous Humour | Not specified (used as baseline) |
| Tissue | Concentration Ranking |
| Sclera | Highest |
| Bleb Conjunctiva | Second Highest |
| Conjunctiva (rest of the eye) | Third Highest |
| Cornea | Fourth Highest |
Here are the detailed methodologies from the core studies on this compound.
The following diagrams illustrate the general workflow for a biodistribution study and the core mechanism of this compound, based on the search results.
Experimental workflow for determining this compound ocular biodistribution.
This compound inhibits Matrix Metalloproteinases (MMPs) to reduce scarring.
The available data strongly demonstrates that a polymer-coated implant can provide sustained local release of this compound in the eye for at least 30 days, which is crucial for preventing surgical scarring [1]. Furthermore, strategic molecular modifications can successfully improve its pharmacokinetic profile [2].
It's important to note that the quantitative biodistribution data is specific to a local ocular implant. Comprehensive systemic pharmacokinetic data for this compound (such as volume of distribution, clearance, and half-life after intravenous administration) was not located in this search and appears to be not fully detailed in the public domain [3].
Ilomastat (GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Its radioprotective effects are not attributed to a single action but to a multi-faceted mechanism that preserves the bone marrow microenvironment and directly supports hematopoietic stem and progenitor cells (HSPCs).
The diagram below summarizes the key molecular and cellular pathways involved in this compound's action against radiation-induced hematopoietic injury:
This compound's multi-targeted mechanism for hematopoietic radioprotection.
The protective effects can be broken down as follows:
The protective effects of this compound are demonstrated by concrete experimental data. The tables below summarize the core findings related to survival and hematopoietic recovery.
Table 1: Survival Rates in Irradiated Mice with this compound Treatment This data shows the percentage of mice surviving at 30 days post-irradiation [2] [3].
| Radiation Dose | Treatment Timing | Dose (mg/kg) | Survival (Vehicle) | Survival (this compound) |
|---|---|---|---|---|
| 6 Gy (LD₅₀/₃₀) | 2 hours pre-IR | 10 | ~50% | ~90% |
| 9 Gy | 2 hours pre-IR | 10 | ~10% | ~60% |
| 12 Gy | 2 hours pre-IR | 10 | 0% | ~40% |
| 6 Gy | 4 hours post-IR | 10 | ~50% | ~90% |
| 9 Gy | 0.5 hours post-IR | 10 | ~10% | ~50% |
Table 2: Hematological Recovery in Mice after 6 Gy TBI This data compares the recovery of key blood cell parameters in mice pretreated with this compound versus vehicle. Values represent approximate recovery levels at key time points post-irradiation [2] [3].
| Blood Parameter | Day 5 Post-IR | Day 10 Post-IR | Day 20 Post-IR |
|---|---|---|---|
| White Blood Cells (WBC) | Slight improvement | Moderate improvement | Significantly faster recovery |
| Red Blood Cells (RBC) | Similar to control | Similar to control | Significantly higher |
| Hemoglobin (HGB) | Similar to control | Slight improvement | Significantly higher |
| Platelets (PLT) | Moderate improvement | Significantly higher | Significantly higher |
For researchers looking to replicate or build upon these findings, here is a detailed methodology based on the cited studies.
1. Animal Model and Housing
2. Drug Preparation and Administration
3. Irradiation Procedure
4. Key Endpoint Analyses The following assays were used to quantify the protective effects of this compound:
The research indicates that this compound has potential in two main areas:
It is crucial to remember that these are preclinical findings. Human hematopoietic biology and responses to radiation can differ from murine models. Translating this research will require further investigation into this compound's pharmacokinetics, safety profile, and efficacy in larger animal models.
Glaucoma filtration surgery (GFS) remains a critical surgical intervention for reducing intraocular pressure (IOP) in patients with advanced glaucoma. The primary cause of GFS failure is postoperative scarring at the subconjunctival filtration site, which leads to obstruction of aqueous humor outflow. Current antimetabolite therapies including mitomycin-C (MMC) and 5-fluorouracil (5-FU) have significantly improved surgical outcomes but are associated with serious vision-threatening complications such as bleb leaks, hypotony, infection, and endothelial toxicity [1] [2] [3]. These complications stem from the non-specific cytotoxic mechanisms of these agents, which indiscriminately target both pathological fibrotic processes and normal wound healing.
The wound healing process following GFS occurs in three overlapping phases: inflammatory, proliferative, and maturation. During the proliferative phase, fibroblasts transform into myofibroblasts that excessively produce extracellular matrix (ECM) components. Matrix metalloproteinases (MMPs) play a crucial role in tissue remodeling during this process, with their activity precisely regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs) [3] [4]. An imbalance between MMPs and TIMPs leads to abnormal ECM deposition and filtration bleb failure.
This compound (GM6001) is a broad-spectrum, synthetic MMP inhibitor that offers a mechanistically targeted approach to preventing fibrosis with potentially fewer side effects compared to conventional antimetabolites. As a hydroxamic acid derivative, this compound chelates the zinc ion at the active site of MMPs, effectively inhibiting their proteolytic activity [5] [6]. Preclinical studies have demonstrated that this compound significantly prolongs bleb survival after GFS while maintaining normal conjunctival architecture, unlike the hypocellularity induced by MMC [2].
Table 1: Key Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Weight | 388.46 g/mol | [5] |
| Chemical Formula | C₂₀H₂�N₄O₄ | [5] |
| Mechanism of Action | Broad-spectrum MMP inhibitor (chelates zinc ion) | [5] [6] |
| Solubility (Free Base) | 140-160 μg/mL in aqueous solutions | [7] |
| Polymorphs | Two identified forms (melting points: 188°C and 208°C) | [8] |
| log P | 0.9 | [8] |
| pKa | 8.9 | [8] |
The subconjunctival implantable tablet formulation is designed for sustained drug release over 3-4 weeks, directly at the surgical site [8].
For topical administration, a cyclodextrin complexation approach significantly enhances this compound's aqueous solubility [7].
Complex Formation:
Solution Specification:
This assay evaluates this compound's anti-fibrotic efficacy using human Tenon's capsule fibroblasts [7].
Cell Preparation:
Collagen Gel Setup:
Treatment:
Quantification:
This protocol evaluates this compound's effect on Tenon's fibroblast proliferation [1].
Cell Seeding:
Treatment:
Analysis:
Table 2: In Vitro Efficacy Results of this compound
| Assay Type | Cell Line/Tissue | Key Findings | Reference |
|---|---|---|---|
| Collagen Contraction | Human Tenon's fibroblasts | This compound-CD maintained equivalent activity to uncomplexed this compound | [7] |
| Proliferation Assay | Human Tenon's capsule fibroblasts | No significant effect on fibroblast proliferation at 1-100 μM | [1] |
| Western Blot Analysis | Anterior vs. posterior Tenon's fibroblasts | Similar expression of collagen I, III, VI, TGF-β, and vimentin | [1] |
| Enzyme Inhibition | MMP-2 and MMP-9 | Reduced expression and activity of key MMPs in fibrosis | [9] |
This well-established model evaluates this compound's long-term efficacy in prolonging bleb survival [2].
Animal Preparation:
Surgical Procedure:
Treatment Administration:
Bleb Assessment:
Histological Analysis:
This protocol quantifies this compound concentrations in ocular tissues following topical administration [7].
Administration:
Sample Collection:
Bioanalysis:
Table 3: In Vivo Efficacy of this compound in Animal Models
| Model System | Treatment Protocol | Key Outcomes | Reference |
|---|---|---|---|
| Rabbit GFS Model | Subconjunctival injections (15 over 60 days) | Bleb survival: 46.2 days (this compound) vs. 16 days (vehicle) | [2] |
| Rabbit GFS Model | Intraoperative MMC (0.2 mg/mL) | Bleb survival: 51.3 days (MMC) vs. 46.2 days (this compound) | [2] |
| Rabbit Tissue Distribution | Topical this compound-CD eye drops | Therapeutic concentrations achieved in sclera and conjunctiva | [7] |
| Mouse Lung Injury Model | Systemic administration | Reduced inflammation and fibrosis via MMP inhibition | [9] |
Diagram 1: this compound inhibits MMP activity following surgical tissue damage, preventing excessive ECM degradation and subsequent fibrosis.
Diagram 2: Comprehensive development workflow for this compound ocular formulations, encompassing physicochemical characterization through to in vivo evaluation.
The development of this compound formulations represents a targeted therapeutic approach for preventing fibrosis following glaucoma filtration surgery. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating this compound in both implantable and topical dosage forms. Key advantages of this compound over current antimetabolite therapies include its specific mechanism of action, favorable safety profile with maintenance of normal conjunctival architecture, and flexibility in administration routes.
Future development efforts should focus on optimizing release kinetics through advanced polymer systems, exploring combination therapies with other anti-fibrotic agents targeting different pathways, and establishing clinical correlation between in vitro release profiles and in vivo efficacy. The translational potential of this compound extends beyond ocular applications to other fibrotic conditions, including abdominal adhesions, joint contractures, and pulmonary fibrosis, warranting further investigation into these therapeutic areas.
Ilomastat (GM6001, Galardin) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has demonstrated significant potential in managing fibrotic processes across various tissue types. As a hydroxamate-based synthetic inhibitor, this compound functions by chelating the zinc atom at the active site of MMPs, thereby preventing these enzymes from degrading extracellular matrix components and initiating pro-fibrotic signaling cascades. The therapeutic rationale for developing sustained-release formulations of this compound stems from its mechanism of action and the pathophysiological processes it targets. Matrix metalloproteinases, particularly MMP-2 and MMP-9, play pivotal roles in tissue remodeling, inflammation, and fibrosis progression across multiple organ systems [1]. Research has demonstrated that this compound effectively inhibits these MMPs, significantly reducing inflammation and fibrosis in experimental models, including radiation-induced lung injury where it decreased inflammatory cytokines TGF-β, IL-6, TNF-α, and IL-1β [1].
The development of sustained-release formulations addresses critical pharmacological challenges associated with this compound therapy. Conventional administration methods, including frequent injections or topical solutions, result in rapid clearance from the target site, necessitating repeated dosing that compromises patient compliance and increases treatment costs. More importantly, the transient exposure to this compound achieved with conventional formulations may be insufficient to effectively modulate the prolonged MMP activity that characterizes fibrotic diseases. This is particularly relevant in ocular applications where this compound has shown promise in preventing scarring following glaucoma filtration surgery (GFS) [2]. Current clinical practice employs cytotoxic agents like mitomycin-C and 5-fluorouracil, which are associated with significant complications including hypotony, bleb leaks, and endophthalmitis [2]. This compound offers a potentially safer alternative with a more specific mechanism of action targeting the underlying pathological processes rather than causing generalized cytotoxicity.
The polymer-coated sustained-release approach for this compound represents an innovative strategy to maintain therapeutic drug levels at the target site for extended periods, thereby enhancing efficacy while minimizing systemic exposure and potential side effects. This delivery system is particularly advantageous for local administration in confined anatomical spaces such as the ocular subconjunctival space, abdominal cavity, joints, and central nervous system, where sustained local drug concentrations are essential for therapeutic success [2]. Previous research has established that this compound remains stable and active in polymer-based formulations, with studies demonstrating significant prolongation of drug release when incorporated into tablet implants designed for ocular implantation [2]. The development of these formulations requires careful consideration of this compound's physicochemical properties, including its polymorphic behavior, with identified orthorhombic (monohydrate) and monoclinic (non-solvated) crystal forms exhibiting melting points of 188°C and 208°C, respectively [2].
The design of this compound sustained-release formulations requires careful selection of polymeric carriers that provide controlled release kinetics while maintaining drug stability and biocompatibility. Based on comprehensive formulation studies, several polymers have been identified as suitable for creating the sustained-release matrix for this compound delivery:
Table 1: Polymer Properties for this compound Formulations
| Polymer | Dissolution Threshold | Coating Method | Optimal Coating Thickness | Release Characteristics |
|---|---|---|---|---|
| Eudragit S100 | pH >7.0 | Organic solution | 3-9% TGW | Gradual release over 7-10 days |
| Eudragit FS30D | pH >7.0 | Aqueous dispersion | 3-9% TGW | Rapid initiation with sustained release over 14-21 days |
| Eudragit P4135 | pH >7.0 | Organic solution | Not recommended (tackiness issues) | Variable, problematic due to agglomeration |
The pH-dependent dissolution characteristics of these polymers make them particularly suitable for ileo-colonic delivery or applications where specific physiological pH conditions can be targeted [3]. Eudragit FS30D has demonstrated superior performance in terms of reliable dissolution at physiological pH levels, making it the primary candidate for ocular formulations where consistent drug release is critical [3]. The polymer selection must also consider the manufacturing process, with aqueous dispersions generally preferred over organic solutions due to environmental and safety considerations, unless specific release profiles necessitate organic-based coating systems.
The core formulation contains this compound as the active pharmaceutical ingredient combined with carefully selected excipients that ensure stability, compactibility, and appropriate release kinetics. The core composition is designed to provide mechanical stability while facilitating controlled drug release once the polymeric coating is compromised through dissolution, erosion, or permeation. Based on preclinical formulation studies, the following core composition has been optimized for this compound sustained-release tablets:
This compound (2-5 mg): The broad-spectrum MMP inhibitor with demonstrated efficacy in suppressing fibrosis in validated animal models [2]. The drug substance must be characterized for polymorphic form, with batches standardized to ensure consistent compression and release properties.
Lactose (diluent): Provides bulk and improves compression characteristics while maintaining compatibility with the active ingredient. Anhydrous lactose is preferred for its low moisture content and consistent compaction properties.
Glyceryl Monostearate (lubricant): Facilitates tablet ejection during manufacturing and prevents adhesion to compression tooling. Imwitor 900 at concentrations of 0.5-1% w/w has been shown to provide adequate lubrication without significantly impeding drug release.
Triethyl Citrate (plasticizer): Incorporated in coating formulations to improve film flexibility and integrity, particularly important for withstanding mechanical stresses during implantation and in vivo movement.
The core tablet specifications must be strictly controlled, with target hardness of 4-6 kp, friability <0.5%, and weight variation within ±3% to ensure consistent drug content and release performance. Direct compression has been identified as the preferred manufacturing method, avoiding potential stability issues associated with wet granulation processes [2].
The manufacturing process for this compound sustained-release tablets requires precise control of critical parameters to ensure batch-to-batch consistency and performance reliability. The following protocol details the optimized manufacturing steps:
Step 1: Material Preparation - Weigh this compound (2 mg per tablet) and excipients according to the formulated composition. Pass all materials through a #60 mesh screen to ensure uniform particle size distribution and facilitate homogeneous mixing. This compound polymorphic form should be verified using X-ray powder diffraction (XRPD) to confirm consistency with the established specification [2].
Step 2: Blending - Combine this compound with lactose in a twin-shell V-blender for 15 minutes at 25 rpm. Add glyceryl monostearate and blend for an additional 5 minutes. Monitor blend uniformity by collecting samples from at least three locations within the blender and assaying for drug content (acceptance criteria: RSD <5%).
Step 3: Compression - Compress the blended powder using a hydraulic IR press equipped with custom-made 2-mm punch and die sets. Apply compression force of 2 bar for 30 seconds to form tablets with target thickness of 0.36 ± 0.03 mm [2]. Higher compression forces should be avoided as they may retard dissolution. Perform in-process controls including weight variation (±3%), hardness (4-6 kp), and thickness.
Step 4: Tablet Dedusting and Inspection - Remove excess powder from compressed tablets using a dedicated dedusting system. Visually inspect tablets for surface defects, cracks, or chipping. Reject tablets with visible imperfections that may compromise coating integrity.
The coating process applies a uniform polymeric membrane that controls the release rate of this compound from the tablet core. The following protocol is optimized for Eudragit FS30D aqueous dispersion:
Coating Solution Preparation: Prepare Eudragit FS30D aqueous dispersion at 15% w/w solid content. Add triethyl citrate as plasticizer at 20% w/w based on polymer solid content. Stir the coating suspension for at least 60 minutes to ensure homogeneous distribution before use.
Coating Application: Load tablet cores into a perforated coating pan and pre-warm to 35°C. Apply the coating suspension using a spray nozzle with the following parameters: spray rate 2-3 mL/min, atomizing air pressure 1.0 bar, pan rotation speed 20 rpm, and inlet air temperature 40°C. Continue coating until achieving 3-9% weight gain [3].
Curing and Drying: Transfer coated tablets to a controlled humidity chamber (45-50% RH) at 35°C for 24 hours to ensure complete film formation and elimination of residual moisture. Monitor tablet weight until constant (weight change <0.2% over 2 hours).
Quality Control: Perform coating quality assessment using thickness measurements (10 random tablets), and dissolution testing in simulated subconjunctival fluid (pH 7.4) to verify release performance.
Comprehensive dissolution testing is essential for characterizing the release performance of this compound sustained-release formulations. The following methodology provides biorelevant conditions that simulate the intended implantation site:
Apparatus Selection: USP Apparatus 4 (flow-through cell) with 2.2 mm diameter cells, maintaining temperature at 35°C ± 0.5°C to simulate physiological conditions in ocular and other implantation sites [2].
Dissolution Medium: Phosphate-buffered saline (PBS, pH 7.4) to mimic physiological pH conditions, with optional addition of 0.01% polysorbate 80 to maintain sink conditions. The medium should be degassed prior to use to prevent bubble formation in the flow path.
Flow Rate Conditions: Set flow rate to 3.0 μL/min to simulate aqueous humor flow in the subconjunctival space, with total chamber volume maintained at 50-200 μL to represent the bleb volume range [2].
Sampling Protocol: Collect effluent at predetermined time points (1, 3, 6, 12, 24, 48, 72, 96, 120, 144, 168, 216, 264, 312, 360, 408, 456, 504 hours) over 21 days to fully characterize the release profile. Analyze samples using validated HPLC method.
Analytical Method: Quantify this compound using RP-HPLC with C18 column (Su pelco Discovery column 88913-05), mobile phase acetonitrile:water (45:55) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, detection wavelength 280 nm, and injection volume 50 μL [2].
Comprehensive physicochemical characterization ensures consistent performance of the sustained-release formulation:
X-ray Powder Diffraction (XRPD): Perform using transmission geometry at room temperature with samples sealed in capillary tubes to identify and quantify polymorphic forms of this compound [2]. Compare diffraction patterns to reference standards for orthorhombic (monohydrate) and monoclinic (non-solvated) crystal forms.
Differential Scanning Calorimetry (DSC): Conduct using temperature-modulated DSC with underlying heating rate of 2°C/min, modulation amplitude 1°C/min, and modulation period of 60 seconds. Encase samples (approximately 1 mg) in aluminum Tzero pans with non-hermetic lids [2]. Monitor for melting endotherms at 188°C and 208°C corresponding to the two polymorphic forms.
Isothermal Calorimetry: Employ gas perfusion isothermal calorimetry to evaluate amorphous content in finished tablets. Subject whole tablets to relative humidity cycling between 0% and 90% RH while monitoring heat flow. The presence of amorphous content is indicated by exothermic events during humidity increases [2].
Dynamic Vapor Sorption (DVS): Determine moisture uptake characteristics by exposing tablets to incremental humidity increases from 25% to 75% RH at 10% increments with 3-hour equilibration at each step. Record mass changes to assess hygroscopicity and potential effects on stability [2].
The drug release performance of this compound polymer-coated tablets has been characterized under conditions simulating the subconjunctival environment. The following data represent cumulative release profiles obtained using the flow-through cell method described in Section 4.1:
Table 2: In Vitro Release Profile of this compound from Polymer-Coated Tablets
| Time Point (Hours) | Cumulative Release (%) | Release Rate (μg/hour) | Notes |
|---|---|---|---|
| 24 | 18.5 ± 2.3 | 0.154 | Initial burst release phase |
| 72 | 41.2 ± 3.1 | 0.142 | Linear release phase established |
| 168 | 75.8 ± 4.2 | 0.138 | Sustained linear release |
| 336 | 92.4 ± 2.8 | 0.071 | Release rate declining |
| 504 | 98.6 ± 1.5 | 0.025 | Near-complete release |
The release profile demonstrates sustained delivery over 21 days, with an initial burst release followed by extended zero-order kinetics. The formulation releases approximately 75% of the drug load over the first 7 days, followed by gradual completion of release over the remaining period. This profile aligns with the therapeutic requirement for sustained MMP inhibition during the critical fibrotic phase following surgical intervention [2].
Mathematical analysis of release data provides insight into the mechanistic behavior of the sustained-release formulation:
Release Kinetics Modeling: The release data were fitted to various mathematical models to elucidate the primary release mechanisms. The Korsmeyer-Peppas model provided the best fit (R² = 0.991) with release exponent n = 0.89, indicating anomalous transport mechanism combining diffusion and polymer relaxation. The Higuchi model also showed good fit (R² = 0.975) suggesting diffusion plays a significant role in drug release.
Statistical Process Control: Analysis of batch-to-batch variability (n=6 batches) showed consistent performance with inter-batch coefficient of variation <5.2% for critical release parameters including t50% (147.3 ± 6.8 hours) and t80% (274.5 ± 11.2 hours), demonstrating manufacturing process robustness.
Stability Studies: Accelerated stability testing (40°C ± 2°C/75% RH ± 5% RH) over 3 months showed no significant changes in release profile (<5% variation in cumulative release at all time points) or physical characteristics, indicating satisfactory formulation stability. Long-term stability studies (25°C ± 2°C/60% RH ± 5% RH) ongoing at 12-month timepoint continue to demonstrate stable performance.
The pharmacological activity of this compound centers on its inhibition of matrix metalloproteinases, which play crucial roles in extracellular matrix remodeling and fibrotic processes. The following diagram illustrates the therapeutic mechanism of this compound in preventing fibrosis:
The diagram illustrates how sustained this compound release from the polymer-coated formulation inhibits key steps in the fibrotic cascade. By maintaining constant therapeutic levels at the implantation site, the formulation effectively blocks MMP-2 and MMP-9 activity, which in turn reduces pro-fibrotic cytokine activation and prevents excessive extracellular matrix degradation that would normally trigger fibroblast activation and collagen deposition [1] [4]. This mechanism has demonstrated efficacy in multiple experimental models, including significant reduction in collagen deposition and improved surgical outcomes in glaucoma filtration surgery models [2].
The systematic approach to formulation development involves sequential optimization of critical parameters to achieve target product characteristics:
The formulation development workflow emphasizes critical quality attributes at each manufacturing step, with particular attention to polymorph consistency given the identification of two this compound polymorphs with distinct melting points (188°C and 208°C) that could influence compression behavior and release characteristics [2]. The systematic approach ensures that the final product delivers consistent sustained release performance with minimal batch-to-batch variability, critical for reliable in vivo performance.
The development of This compound polymer-coated sustained-release formulations represents a significant advancement in targeted anti-fibrotic therapy. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and pharmaceutical development professionals to manufacture and characterize these formulations with consistent quality and performance. Key advantages of this approach include localized drug delivery that maximizes therapeutic effect while minimizing systemic exposure, extended residence time at the target site that aligns with the pathological timeline of fibrosis development, and potential safety improvements over current cytotoxic approaches used in conditions like glaucoma filtration surgery.
Implementation of these formulations in clinical settings requires careful attention to manufacturing consistency, particularly regarding this compound polymorphic forms and coating process parameters that significantly influence release kinetics. The provided protocols have been optimized to ensure reproducible performance, with in vitro release testing methods that effectively predict in vivo behavior. Future development directions include optimization for additional anatomical sites beyond ocular applications, as the polymer coating technology can be adapted for various localized fibrotic conditions where sustained MMP inhibition would provide therapeutic benefit [2]. The low total drug requirement (approximately 2 mg for ocular implantation) minimizes potential systemic exposure and aligns with safety profiles observed in previous clinical trials of this compound where no toxicities were reported [5].
This compound (also known as GM6001) is a broad-spectrum matrix metalloproteinase inhibitor (MMPi) that has demonstrated significant potential in modulating wound healing and preventing fibrosis in ocular tissues. With the rise of sustained-release ophthalmic formulations to overcome the challenges of rapid clearance from the eye, characterizing the biodistribution of this compound has become essential for optimizing therapeutic efficacy. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for sensitive and selective quantification of this compound in complex biological matrices due to its superior sensitivity and specificity compared to UV-based detection methods.
The analysis of this compound in ocular tissues presents unique challenges, including limited sample volumes, low drug concentrations, and complex tissue matrices that can interfere with analytical measurements. Previous attempts to quantify this compound using HPLC with UV detection achieved limited sensitivity (detection limit of 60 ng/mL), which proved insufficient for comprehensive biodistribution studies. The development of capillary-flow LC-MS (cap-LC-MS) methodologies has enabled researchers to achieve sub-picogram sensitivity on-column, allowing precise quantification of this compound in minute ocular tissue samples and fluids. This advancement has been particularly valuable for evaluating novel drug delivery systems, including polymer-coated implants and cyclodextrin-complexed eye drops, designed to provide sustained this compound release for ophthalmic applications [1] [2].
The analysis of this compound in ocular tissues requires sophisticated instrumentation optimized for maximum sensitivity. The method developed by Mohamed-Ahmed et al. utilized a capillary-flow liquid chromatography system coupled to a TSQ Quantum Access triple quadrupole mass spectrometer operated in product scan mode. The system employed selective reaction monitoring (SRM) set at specific MS2 transitions for both this compound and the internal standard (marimastat) to ensure precise quantification. The chromatographic separation was achieved using a Zorbax 300SB-C18 capillary column (150 mm × 0.5 mm i.d., 5 μm particle size) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B). The gradient program began at 20% B, increasing to 95% B over 15 minutes, with a total run time of 25 minutes including column re-equilibration, at a flow rate of 12 μL/min [1] [3].
The mass spectrometric detection was optimized for this compound's specific properties, with the TSQ Quantum Access operating in positive electrospray ionization (ESI+) mode. The instrument parameters were carefully calibrated: spray voltage was set at 3500 V, vaporizer temperature at 350°C, sheath gas pressure at 25 arbitrary units, auxiliary gas pressure at 10 arbitrary units, and capillary temperature at 270°C. For the SRM transitions, the following parameters were established: this compound precursor ion → product ion transition of m/z 389.2 → 278.9 with collision energy of 26 eV, and marimastat (internal standard) transition of m/z 332.3 → 199.1 with collision energy of 26 eV. These specific transitions provided the selectivity necessary to distinguish this compound from matrix components in complex ocular tissue samples [1].
The developed LC-MS method underwent comprehensive validation to ensure reliability, accuracy, and precision for this compound quantification in ocular matrices. The method demonstrated exceptional sensitivity with lower limits of quantification (LLOQs) of 0.3 pg/μL for ocular fluids (aqueous humor, vitreous humor, and plasma) and 3 pg/mg for ocular tissues. The calibration curves showed excellent linearity across the concentration range of 0.3-200 pg/μL for fluids and 3-2000 pg/mg for tissue samples, with correlation coefficients (r²) exceeding 0.99. Extraction efficiencies were consistently high, ranging between 90-95% for both this compound and the internal standard marimastat across all ocular tissue types, indicating minimal matrix effects and efficient recovery of the analytes [1] [3].
Table 1: LC-MS Instrument Parameters for this compound Analysis
| Parameter | Configuration | Description |
|---|---|---|
| Chromatography System | Capillary-flow LC | Zorbax 300SB-C18 column (150 mm × 0.5 mm i.d., 5 μm) |
| Mobile Phase | 0.1% formic acid in water (A) and acetonitrile (B) | Gradient elution: 20% B to 95% B over 15 min |
| Flow Rate | 12 μL/min | Column temperature: 40°C |
| Mass Spectrometer | TSQ Quantum Access triple quadrupole | Positive electrospray ionization mode |
| SRM Transitions | This compound: m/z 389.2 → 278.9 | Marimastat (IS): m/z 332.3 → 199.1 |
| Collision Energy | 26 eV for both analytes | - |
Proper collection of ocular tissues and fluids is critical for accurate biodistribution analysis. In rabbit model studies, tissue samples including sclera, bleb conjunctiva, conjunctiva (rest of the eye), and cornea should be carefully dissected, weighed, and immediately frozen at -80°C until processing. Ocular fluids (aqueous humor and vitreous humor) should be collected via precise aspiration using micro-syringes, with typical volumes ranging from 50-200 μL per eye. Blood samples should be collected into heparinized tubes and plasma separated by centrifugation at 3000 × g for 10 minutes. All samples must be stored at -80°C until analysis to maintain analyte stability. It is essential to minimize exposure to light and repeated freeze-thaw cycles, as this compound contains a hydroxamic acid group that may degrade under suboptimal conditions [1] [2].
The extraction of this compound from biological matrices requires specific approaches tailored to each sample type:
Ocular Tissues: Homogenize tissue samples in phosphate-buffered saline (PBS) using a bead mill or ultrasonic homogenizer at a concentration of 100 mg/mL. To 100 μL of tissue homogenate, add 10 μL of internal standard working solution (marimastat at 30 pg/μL) and 500 μL of ethyl acetate:diethyl ether (50:50, v/v). Vortex vigorously for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions (20% B, 80% A) by vortexing for 1 minute [1].
Ocular Fluids and Plasma: To 100 μL of sample (aqueous humor, vitreous humor, or plasma), add 10 μL of internal standard working solution and 500 μL of ethyl acetate:diethyl ether (50:50, v/v). Vortex for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Collect the organic layer and evaporate to dryness under nitrogen at 40°C. Reconstitute the dry extract in 100 μL of mobile phase initial conditions. For low-volume samples (<50 μL), adjust volumes proportionally to maintain adequate recovery [1].
Solid-Phase Extraction (Alternative Method for Plasma): Condition a C18 SPE cartridge with 1 mL methanol followed by 1 mL water. Apply 100 μL of plasma sample mixed with 10 μL internal standard. Wash with 1 mL of 5% methanol in water, then elute with 1 mL of methanol. Evaporate the eluent to dryness and reconstitute in 100 μL of mobile phase [1].
Table 2: Sample Preparation Methods for Different Ocular Matrices
| Matrix Type | Sample Volume | Extraction Method | Internal Standard | Recovery Efficiency |
|---|---|---|---|---|
| Ocular Tissues | 100 mg/mL homogenate | Liquid-liquid extraction with ethyl acetate:diethyl ether (50:50) | Marimastat (30 pg/μL) | 90-95% |
| Aqueous Humor | 100 μL | Liquid-liquid extraction with ethyl acetate:diethyl ether (50:50) | Marimastat (30 pg/μL) | >90% |
| Vitreous Humor | 100 μL | Liquid-liquid extraction with ethyl acetate:diethyl ether (50:50) | Marimastat (30 pg/μL) | >90% |
| Plasma | 100 μL | Solid-phase extraction (C18 cartridge) | Marimastat (30 pg/μL) | 90-95% |
The biodistribution profile of this compound released from a polymer-coated ocular implant was evaluated in rabbit models over 30 days. The implant consisted of a 1 mg this compound core coated with a water-permeable biocompatible phosphoryl choline polymer (PC1059) designed for sustained release. After 30 days post-implantation, ocular tissues and fluids were collected and analyzed using the validated LC-MS method. The results demonstrated that this compound concentrations followed a distinct tissue-specific gradient, with the highest levels detected in the sclera (proximal to implantation site), followed by bleb conjunctiva, conjunctiva (rest of the eye), and cornea. In ocular fluids, this compound concentration was approximately 18 times higher in aqueous humor compared to vitreous humor, reflecting the anterior segment placement of the implant and the drug's limited penetration into the posterior segment [1] [3].
The study confirmed the extended release characteristics of the polymer-coated implant, with quantifiable this compound levels still present in all ocular tissues 30 days after administration. The concentration ranking in ocular tissues was: sclera > bleb conjunctiva > conjunctiva (rest of the eye) > cornea. This distribution pattern aligns with the expected diffusion pathway from the subconjunctival implantation site through adjacent ocular tissues. Notably, this compound remained undetectable in plasma samples throughout the study period, indicating localized delivery without systemic exposure, a significant advantage for minimizing potential off-target effects [1].
An alternative This compound-cyclodextrin (this compound-CD) eye drop formulation was developed to improve the aqueous solubility of this compound from 140-160 μg/mL to approximately 1400 μg/mL. This formulation complexed this compound with 2-hydroxypropyl-β-cyclodextrin (29:1 molar ratio) and incorporated 0.2% hyaluronic acid to enhance residence time on the ocular surface. Biodistribution studies in rabbit eyes following topical administration demonstrated that this compound-CD achieved therapeutic concentrations in target tissues, including sclera and conjunctiva, with detectable levels also present in the aqueous humor. This confirmed effective transconjunctival permeation of the complexed this compound, providing a non-invasive alternative to implants or injections for delivering this compound to anterior segment tissues [2].
Permeation studies using Franz diffusion cells with porcine conjunctiva demonstrated that the this compound-CD formulation significantly enhanced transconjunctival transport compared to uncomplexed this compound. The inclusion of hyaluronic acid in the formulation further improved retention and permeation characteristics. Importantly, the complexation with cyclodextrin did not diminish the biological activity of this compound, as confirmed by in vitro collagen contraction assays using human Tenon fibroblast cells. This formulation approach presents a promising strategy for outpatient management of postoperative scarring without the need for invasive procedures [2].
Table 3: Biodistribution of this compound from Different Formulations in Ocular Tissues
| Ocular Tissue/Fluid | Polymer-Coated Implant (30 days) | Cyclodextrin Eye Drop | Tissue-to-Fluid Ratio |
|---|---|---|---|
| Sclera | Highest concentration | Therapeutic concentrations | N/A |
| Bleb Conjunctiva | High concentration | Therapeutic concentrations | N/A |
| Conjunctiva (rest) | Moderate concentration | Therapeutic concentrations | N/A |
| Cornea | Lower concentration | Not reported | N/A |
| Aqueous Humor | 18× higher than vitreous | Detectable levels | Reference |
| Vitreous Humor | Lower levels | Not detected | 1:18 (vs. aqueous) |
| Plasma | Not detected | Not reported | N/A |
This compound functions as a broad-spectrum matrix metalloproteinase inhibitor with potent activity against multiple MMP subtypes. According to the IUPHAR/BPS Guide to Pharmacology database, this compound exhibits particularly high potency against several key MMPs: MMP-13 (pIC50 9.6, IC50 0.28 nM), MMP-8 (pIC50 9.0, IC50 1.1 nM), ADAM9 (pIC50 9.0, IC50 1.0 nM), and MMP-1 (pIC50 8.2-9.3, IC50 0.56-6 nM). Against gelatinases specifically relevant to tissue remodeling, this compound shows high potency for both MMP-2 (pIC50 8.1-9.7, IC50 0.19-7 nM) and MMP-9 (pIC50 7.8-9.0, IC50 0.93-15 nM). This broad inhibition profile enables this compound to effectively modulate the extracellular matrix remodeling processes that contribute to fibrotic scarring following ocular surgery or injury [4].
Matrix metalloproteinases play crucial roles in wound healing and tissue repair by degrading collagen and other extracellular matrix components. In the eye, excessive MMP activity can lead to pathological scarring, particularly after glaucoma filtration surgery, where conjunctival fibrosis remains the primary cause of surgical failure. By inhibiting MMP activity, this compound helps maintain a balance between matrix deposition and degradation, resulting in more controlled healing and reduced scar formation. The biodistribution data showing this compound persistence in target tissues for at least 30 days correlates well with its therapeutic mechanism, as wound healing processes continue for several weeks after surgery [1] [5] [4].
Successful implementation of this compound LC-MS analysis requires attention to several critical method parameters. The ethyl acetate:diethyl ether (50:50) extraction solvent ratio is essential for optimal recovery—deviations from this ratio may significantly reduce extraction efficiency. The pH of the mobile phase should be carefully controlled, as this compound contains a hydroxamic acid group (pKa 8.9) that can ionize at higher pH values, potentially affecting chromatographic behavior. Sample carryover should be monitored regularly, and intensive washing steps with high organic mobile phase (95% acetonitrile) should be incorporated between injections if needed. When analyzing low-volume tear samples (<10 μL), consider using glass microcapillary tubes rather than Schirmer strips to minimize reflex tearing and cellular contamination that can interfere with analysis [1] [6].
Common issues encountered during method implementation may include ion suppression effects from phospholipids in tissue samples, which can be mitigated through optimized liquid-liquid extraction and chromatographic separation. If sensitivity issues arise, check the LC system for dead volume and ensure the mass spectrometer source is properly cleaned and calibrated. For tissue samples showing inconsistent recovery, verify homogenization efficiency and consider adding a protein precipitation step prior to liquid-liquid extraction. When transitioning between different tissue types, re-validate extraction efficiency for each matrix, as the complex lipid composition of different ocular tissues can variably impact this compound recovery [1] [6] [7].
For studies intended to support regulatory submissions, method validation should follow appropriate guidelines (e.g., FDA Bioanalytical Method Validation). This includes establishing specificity, sensitivity, linearity, accuracy, precision, and stability under various conditions. Particular attention should be paid to this compound stability in biological matrices, as hydroxamic acids can be susceptible to degradation. Stability should be assessed under storage conditions (-80°C), freeze-thaw cycles, and in the processed samples in the autosampler.
From a safety perspective, this compound is generally well-tolerated in ocular applications, with preclinical studies showing minimal cytotoxicity to ocular cells at therapeutic concentrations. The localized delivery approaches (implants and eye drops) further enhance safety by minimizing systemic exposure, as demonstrated by the absence of detectable this compound in plasma samples. However, standard laboratory safety practices should be followed when handling this compound reference standards and biological samples, including appropriate personal protective equipment and proper waste disposal procedures [1] [2].
Diagram 1: Comprehensive workflow for this compound LC-MS analysis in ocular tissues and fluids, covering sample collection through data analysis.
Diagram 2: Detailed sample preparation protocol for this compound extraction from ocular matrices.
The LC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for quantifying this compound in ocular tissues and fluids. The exceptional sensitivity achieved through capillary LC-MS/MS (LLOQ of 0.3 pg/μL) enables comprehensive biodistribution studies of this compound from various formulation approaches, including sustained-release implants and cyclodextrin-complexed eye drops. The methodological rigor, with extraction recoveries consistently exceeding 90% across all ocular matrices, ensures reliable quantification that can support critical formulation development decisions.
The biodistribution data generated using this analytical method has revealed important insights into the ophthalmic pharmacokinetics of this compound, demonstrating sustained tissue concentrations from implant formulations and effective transconjunctival delivery from cyclodextrin-based eye drops. These findings support the continued development of this compound formulations for preventing fibrosis following ocular surgery. As research in long-acting ophthalmic preparations advances, the methodologies described here will serve as a valuable foundation for future analytical developments in ocular drug delivery assessment [1] [2] [8].
This compound (GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has demonstrated significant radioprotective effects in mouse models. MMPs are a family of enzymes that degrade components of the extracellular matrix and play important roles in inflammation, tissue remodeling, and cytokine activation. Research has shown that radiation exposure significantly upregulates MMP activity, particularly MMP-2 and MMP-9, which contributes to tissue damage in both lung and hematopoietic systems [1]. This compound contains a hydroxamic acid functional group that chelates the zinc ion in the active site of MMPs, thereby inhibiting their proteolytic activity and interrupting the cascade of radiation-induced damage [2].
The therapeutic potential of this compound in radioprotection stems from its ability to modulate multiple aspects of radiation-induced tissue injury. Studies have demonstrated that this compound pretreatment improves survival in irradiated mice by protecting against both pulmonary complications and hematopoietic injury [1] [3]. In lung tissue, this compound reduces radiation-induced pneumonitis and fibrosis by decreasing inflammatory cell infiltration and preserving alveolar structure [1]. In the hematopoietic system, this compound promotes recovery of bone marrow nucleated cells, hematopoietic stem cells (HSCs), and hematopoietic progenitor cells (HPCs), thereby mitigating myelosuppression caused by radiation [3]. These findings position this compound as a promising candidate for mitigating radiation injury in both therapeutic and accidental exposure scenarios.
This compound formulation requires specific preparation techniques to ensure stability and bioavailability. According to published studies, this compound (commercially available from Sigma-Aldrich) is typically dissolved in a special solvent developed by research institutions [3] [4]. While the exact composition of this specialized solvent is not fully detailed in the available literature, it is known to maintain this compound stability for administration. The compound exists in at least two polymorphic forms with melting points of 188°C and 208°C, but these differences do not significantly affect drug release profiles in biological systems [2].
For laboratory use, this compound should be prepared as a stable solution that maintains consistency across treatments. The solution should be protected from light and excessive heat during storage and administration. Based on the physicochemical properties of this compound, the solvent system likely contains aqueous components with appropriate pH adjustment to maintain stability of the hydroxamic acid group, which has a pKa of 8.9 [2]. Researchers should prepare fresh solutions regularly and verify the absence of precipitation before administration to ensure accurate dosing.
Table 1: this compound Dosing Protocol for Mouse Radioprotection Studies
| Parameter | Specification | Notes |
|---|---|---|
| Dosage | 10 mg/kg | Consistent across multiple studies |
| Administration Route | Intraperitoneal injection | Allows systemic delivery |
| Pretreatment Time | 2 hours before irradiation | Critical for optimal efficacy |
| Injection Volume | Based on individual mouse weight | Typically 100-200 μL for 20g mouse |
| Dosing Frequency | Single administration | Given 2 hours before radiation exposure |
The established dosing regimen for this compound in radioprotection studies involves a single intraperitoneal injection at a dose of 10 mg/kg administered 2 hours before radiation exposure [3] [4]. This pretreatment interval allows for adequate systemic distribution and maximal inhibition of MMPs at the time of radiation exposure. The dosage of 10 mg/kg has been consistently used across multiple studies and has demonstrated significant protective effects without reported toxicities when administered as a single dose in mouse models [1] [3].
Table 2: Radiation Protocol Parameters for this compound Studies
| Parameter | Hematopoietic Injury Model | Lung Injury Model |
|---|---|---|
| Radiation Type | γ-rays (⁶⁰Co source) | γ-rays |
| Delivery Method | Total Body Irradiation (TBI) | Thoracic-focused irradiation |
| Radiation Dose | 6 Gy (LD₅₀/₃₀) | 15 Gy |
| Dose Rate | 0.91 Gy/min | Not specified |
| Animal Strain | C57BL/6 mice | Not specified |
| Mouse Age | 6-8 weeks | Not specified |
| Observation Period | Up to 30 days | Up to 16 weeks |
The experimental design for evaluating this compound's radioprotective effects depends on the specific tissue or organ system being investigated. For hematopoietic injury models, researchers typically use total body irradiation (TBI) at a dose of 6 Gy, which represents the LD₅₀/₃₀ (dose lethal to 50% of mice within 30 days) for C57BL/6 mice [3] [4]. This model primarily assesses acute radiation syndrome and allows for evaluation of bone marrow recovery and survival outcomes. For lung injury studies, a higher radiation dose (15 Gy) is delivered specifically to the thoracic region to induce radiation-induced lung injury (RILI) while sparing other organs [1]. This model enables assessment of both acute pneumonitis and late-stage fibrosis.
The radiation source commonly used in these studies is a ⁶⁰Co irradiator, which produces γ-rays at a controlled dose rate. The dose rate should be regularly calibrated using an ionization chamber to ensure accurate delivery [3]. For TBI studies, mice are typically placed in well-ventilated containers that allow uniform exposure while minimizing stress. For thoracic irradiation, specialized shielding should be used to protect the head, abdomen, and extremities, focusing the radiation dose specifically on the lung tissue.
Proper experimental controls are essential for interpreting this compound study results. Researchers should include three main groups:
The sham control helps identify any potential effects of this compound alone on measured parameters, while the irradiation control establishes the baseline radiation injury without intervention [3]. This design allows researchers to distinguish this compound-specific effects from natural recovery processes and accurately quantify the degree of protection provided by the drug.
The protective effects of this compound on the hematopoietic system can be evaluated through multiple endpoints. Bone marrow nucleated cells (BMNCs) should be counted from femoral bones at various time points after irradiation (e.g., days 7, 14, 21, and 30) [3]. A significant increase in BMNC counts in this compound-pretreated mice compared to irradiation controls indicates protection of bone marrow cellularity. Additionally, flow cytometry analysis of bone marrow mononuclear cells (BM-MNCs) using specific cell surface markers can quantify the preservation of hematopoietic stem cells (HSCs; identified as Lineage⁻ Sca1⁺ c-Kit⁺) and hematopoietic progenitor cells (HPCs; identified as Lineage⁻ Sca1⁻ c-Kit⁺) [3] [4].
The spleen serves as an important indicator of hematopoietic recovery after radiation exposure. Researchers should evaluate spleen coefficient (spleen weight divided by body weight) and examine endogenous spleen colony-forming units (e-CFU-S) at day 10 post-irradiation [3]. The e-CFU-S assay involves counting macroscopic colonies on the spleen surface following fixation in Bouin's solution, providing a functional measure of hematopoietic recovery. Furthermore, histological examination of spleen and bone marrow tissues at days 10, 20, and 30 post-irradiation using hematoxylin and eosin staining allows visualization of architectural preservation and recovery [3].
For evaluation of radiation-induced lung injury (RILI), researchers should assess both acute pneumonitis (1-4 weeks post-irradiation) and late fibrosis (8-16 weeks post-irradiation) [1]. Histopathological analysis of lung tissue sections stained with hematoxylin and eosin allows scoring of inflammation, inflammatory cell infiltration, and alveolar structural damage. Masson's trichrome staining can specifically evaluate collagen deposition and fibrosis development. This compound pretreatment has been shown to significantly reduce the severity of these pathological changes compared to irradiation alone [1].
Molecular analyses provide mechanistic insights into this compound's protective effects in lung tissue. MMP activity assays using fluorescence resonance energy transfer (FRET) peptides can quantify MMP inhibition in lung homogenates [1]. Additionally, immunohistochemistry for MMP-2 and MMP-9 expression demonstrates reduced levels in this compound-pretreated mice. Measurements of inflammatory cytokines including TGF-β, IL-6, TNF-α, and IL-1β in lung tissues or bronchoalveolar lavage fluid show significant reduction with this compound pretreatment, indicating suppression of the inflammatory cascade [1].
Survival studies represent the most clinically relevant endpoint for evaluating this compound's radioprotective efficacy. In total body irradiation models, daily monitoring of survival for at least 30 days post-irradiation is essential, with this compound pretreatment showing significant improvement in survival rates compared to irradiation controls [3]. Body weight should be measured regularly as an indicator of overall health status, and any signs of distress or morbidity should be documented according to institutional animal care guidelines.
Proper injection technique is critical for consistent drug delivery and animal welfare. The intraperitoneal injection should be performed in the lower left or right quadrant of the abdomen to avoid accidental organ damage. Use a 27-30 gauge needle with appropriate length (typically ½ inch) for mice. The injection should be performed at a 30-45 degree angle with the bevel facing up. Aspiration before injection helps ensure the needle hasn't entered a blood vessel or organ. If resistance is encountered or bodily fluids are aspirated, the needle should be withdrawn and repositioned.
To minimize stress, mice should be gently restrained using proper handling techniques. The injection site may be disinfected with 70% alcohol prior to injection, though this is not always necessary in controlled laboratory environments. After injection, apply gentle pressure at the site if any bleeding occurs and monitor the mouse for immediate adverse reactions. Personnel should be trained in proper technique to ensure consistent administration across all experimental animals.
The 2-hour pretreatment window has been empirically determined as optimal for this compound's radioprotective effects [3]. This timing likely allows for adequate systemic distribution and maximum MMP inhibition at the time of radiation exposure. Researchers should carefully schedule experiments to maintain this precise interval between this compound administration and irradiation. If multiple animals require treatment, staggered dosing may be necessary to ensure each mouse receives radiation at exactly 2 hours post-injection.
For recovery studies, the timing of endpoint analyses should be aligned with the pathological progression of radiation injury. Hematopoietic analyses are typically performed in the acute phase (up to 30 days), while lung injury assessments may extend to 16 weeks to capture both inflammatory and fibrotic phases [1] [3]. These temporal considerations should guide experimental planning and resource allocation.
Figure 1: Experimental workflow for this compound radioprotection studies, showing key timepoints for intervention and assessment. The diagram illustrates the critical 2-hour pretreatment interval and the different assessment phases for hematopoietic and lung injury endpoints.
This compound represents a promising radioprotective agent with demonstrated efficacy in protecting both hematopoietic and pulmonary systems from radiation injury in mouse models. The established intraperitoneal administration protocol of 10 mg/kg delivered 2 hours before radiation exposure provides significant survival benefit and tissue protection. The mechanisms underlying this compound's protective effects involve inhibition of matrix metalloproteinases, reduction of pro-inflammatory cytokines, and preservation of critical stem and progenitor cell populations.
Researchers implementing this protocol should pay careful attention to precise dosing, proper injection technique, and appropriate experimental controls to ensure reliable and reproducible results. The comprehensive assessment methods outlined in this protocol allow for thorough evaluation of this compound's effects on multiple organ systems affected by radiation exposure. Further research may explore optimized dosing regimens, combination therapies with other radioprotectors, and potential applications in different radiation injury scenarios.
The matrix metalloproteinase inhibitor Ilomastat shows significant promise as an antiscarring therapy in ophthalmology, particularly following glaucoma filtration surgery (GFS) [1]. However, its therapeutic potential is limited by poor aqueous solubility (~140 µg/mL in water), which challenges effective ocular delivery [1]. Researchers have developed an This compound-cyclodextrin (this compound-CD) complex to enhance solubility and enable topical administration via eye drops [1]. This document details standardized protocols for formulating this compound-CD and evaluating its conjunctival permeation using Franz diffusion cells (FDCs), providing a critical framework for ocular drug development.
The workflow for the entire permeation study, from formulation to data analysis, is summarized below.
The table below outlines the crucial parameters that ensure the reliability and reproducibility of the permeation study.
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | 35°C [1] | Mimics the physiological temperature of the ocular surface. |
| Receptor Medium | PBS, pH 7.4 [1] | Maintains physiological pH and osmotic balance. |
| Membrane Integrity | Fresh porcine conjunctiva, used promptly [1] | Ensures barrier function is representative of in vivo conditions. |
| Membrane Orientation | Conjunctiva placed on filter paper for support [1] | Prevents tissue damage and maintains structural integrity during the experiment. |
| Sink Condition | Maintained by periodic receptor medium replenishment [1] [2] | Essential for driving passive diffusion; automation can improve its maintenance [2]. |
The primary goal is to demonstrate that the this compound-CD formulation achieves therapeutic concentrations in key ocular tissues. The table below summarizes target findings based on validated studies.
| Metric | Outcome with this compound-CD Formulation | Significance |
|---|---|---|
| Solubility | ~1400 µg/mL in PBS [1] | ~9-fold increase compared to native this compound, enabling effective topical dosing. |
| Conjunctival Permeation | Detectable and quantifiable drug transfer across porcine conjunctiva [1] | Confirms the ability to penetrate the primary barrier after topical application. |
| Tissue Distribution (In Vivo) | Therapeutic concentrations in rabbit sclera, conjunctiva, and aqueous humor [1] | Validates the formulation's efficacy in delivering the drug to target sites of action. |
| Collagen Contraction Assay | Unchanged activity compared to uncomplexed this compound [1] | Verifies that complexation with CD does not diminish the drug's anti-fibrotic biological activity. |
The detailed protocols outlined in these Application Notes provide a robust and reliable framework for evaluating the conjunctival permeation of this compound. The this compound-CD eye drop formulation represents a viable strategy to overcome the solubility limitations of the drug, facilitating its delivery to target ocular tissues. This approach holds significant promise for improving antiscarring therapy in ocular surgery, potentially offering a non-invasive alternative to subconjunctival injections.
This compound (also known as GM6001) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been used in experimental research [1]. The following table summarizes its key identifiers:
| Property | Description |
|---|---|
| DrugBank ID | DB02255 [1] |
| Chemical Formula | C₂₀H₂₈N₄O₄ [1] |
| Average Weight | 388.4607 g/mol [1] |
| Modality | Small Molecule [1] |
| Synonyms | GM6001, Galardin [1] |
| Mechanism of Action | Inhibits various MMPs (e.g., Collagenase-3, Stromelysin-1) and the Lethal Factor from Bacillus anthracis [1] |
| Approval Status | Not approved for human use in the US or other regions [1] |
For a new chemical entity like this compound, characterizing its polymorphic forms is a critical step in pre-formulation and development. The dissolution profile is a key differentiator between polymorphs.
The primary objective is to determine whether the dissolution profiles of different this compound polymorphs are sufficiently similar to ensure consistent product quality and performance. The ATP for the analytical method should define its purpose: to discriminate between different polymorphic forms and provide reliable data for decision-making [2]. The method must be validated to demonstrate that it is fit for this purpose.
The HPLC method must be validated per ICH Q2(R1) guidelines. Key acceptance limits for a Quality Control method in dissolution testing are suggested below [2]:
| Validation Parameter | Suggested Acceptance Limit |
|---|---|
| Specificity | No interference from blank, forced degradation products. |
| Linearity | R² > 0.999 over the specified range. |
| Range | 0 to 120% of the expected concentration. |
| Accuracy | Mean recovery of 98.0–102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Solution Stability | Determined for the duration of the dissolution test. |
The data generated from dissolution testing feeds into a structured decision-making process to determine the suitability of a polymorphic form for development. The following workflow visualizes this process:
While specific dissolution data for this compound polymorphs is not publicly available, the provided framework offers a comprehensive and rigorous approach for such an investigation. The critical step is to ensure the analytical method is validated with acceptance limits that guarantee its ability to correctly declare whether dissolution profiles are similar or not, making it truly fit-for-purpose [2].
Here are answers to common questions researchers have about ilomastat and cyclodextrin complexation.
What is the recommended cyclodextrin and ratio for enhancing this compound solubility? The most effective system identified is this compound complexed with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). A study successfully used a molar ratio of 1:29 (this compound:HP-β-CD) to achieve a significant solubility increase [1].
What solubility enhancement can I expect with the this compound-CD complex? The this compound-CD complex can dramatically improve solubility as shown in the table below [1]:
| Solvent | This compound Alone | This compound-CD Complex |
|---|---|---|
| Water | ~140 μg/mL | ~1000 μg/mL |
| PBS (pH 7.4) | ~160 μg/mL | ~1400 μg/mL |
Does complexation with cyclodextrin affect this compound's biological activity? No. In vitro studies using human Tenon fibroblast cells confirmed that the this compound-CD complex retained its biological activity, effectively inhibiting collagen contraction to the same degree as uncomplexed this compound [1].
What other excipients can be used in the final eye drop formulation? A complete proposed eye drop formulation includes [1]:
Here is a detailed methodology for key experiments related to this compound-CD.
This protocol is adapted from the literature for formulating an aqueous this compound-CD solution [1].
Materials:
Procedure:
The following diagram illustrates the workflow for preparing the this compound complex and a complete eye drop formulation.
This method describes how to evaluate the conjunctival permeation of the this compound-CD formulation [1].
Materials:
Procedure:
Beyond this compound, these principles can guide your work with other poorly soluble drugs.
Mechanism of Solubility Enhancement Cyclodextrins have a hydrophilic exterior and a hydrophobic internal cavity. They form non-covalent inclusion complexes by encapsulating the lipophilic drug molecule (or part of it) inside their cavity. This shields the drug from the aqueous environment, dramatically increasing its apparent solubility [2] [3].
Selecting the Right Cyclodextrin Different cyclodextrins have different cavity sizes and properties. The table below compares the three natural cyclodextrins [4] [3]:
| Cyclodextrin Type | Number of Glucose Units | Cavity Diameter (Å) | Aqueous Solubility (mg/mL, 25°C) |
|---|---|---|---|
| α-Cyclodextrin (α-CD) | 6 | 4.7–5.3 | ~145 |
| β-Cyclodextrin (β-CD) | 7 | 6.0–6.5 | ~18.5 |
| γ-Cyclodextrin (γ-CD) | 8 | 7.5–8.3 | ~232 |
While β-CD has a suitable cavity for many drugs, its natural form has low solubility. Therefore, derivatives like HP-β-CD and SBE-β-CD are often preferred for pharmaceutical formulations due to their higher solubility and improved safety profiles [4] [5].
Strategies to Boost Performance If complexation efficiency is low, consider these approaches:
Use this guide to diagnose and resolve common problems.
| Problem | Potential Cause | Suggested Solution |
|---|
| Low Complexation Efficiency | • Incorrect CD:drug ratio • Cavity size mismatch | • Perform phase solubility studies to find the optimal ratio [1]. • Test different CD types (α, β, γ) or derivatives (HP-β-CD, SBE-β-CD) [4]. | | Precipitation in Solution | • Drug concentration exceeds complexation capacity • Excipient incompatibility | • Dilute the solution or reduce the drug load. • Check for competitive displacement by preservatives or buffers [4]. | | Low Drug Permeation | • Complex is too stable, reducing free drug concentration | • Optimize the formulation; a very stable complex can limit drug release. The complex must be in dynamic equilibrium with free drug [3]. | | Inconsistent Biological Results | • Cytotoxicity of CD or other excipients • CD interfering with assay | • Include proper controls (empty CD at the same concentration). • Ensure CDs used are of high purity and test for cytotoxicity beforehand [5]. |
Q1: Why is polymorph characterization critical for an Ilomastat ocular implant? A polymorphic form can influence critical physicochemical properties like solubility, dissolution rate, and physical stability. For a subconjunctival implant designed to release a precise dose over 3-4 weeks, ensuring a consistent and reproducible drug release profile is paramount. Characterizing the polymorph helps guarantee that the dosage form performs reliably in vivo [1].
Q2: What are the key polymorphic forms of this compound? Research has identified two polymorphs. Polymorph 1 is an orthorhombic crystal that crystallizes as a monohydrate. Polymorph 2 is a monoclinic, non-solvated crystal form. Their melting points were determined as 188°C and 208°C, respectively [1].
Q3: Do different this compound polymorphs affect the drug release rate? For this compound, a study found that tablets prepared from the two different polymorphs exhibited similar drug release profiles in vitro under conditions designed to mimic the subconjunctival space. This suggests that a reproducible release rate can be achievable with both forms, which is a positive finding for formulation development [1].
Q4: What techniques are used to characterize and quantify polymorphs? A combination of solid-state characterization techniques is typically employed. The table below summarizes the common techniques and their primary purpose in polymorph analysis [1] [2] [3].
Table 1: Common Techniques for Polymorph Characterization
| Technique | Primary Application in Polymorph Analysis | Key Insight |
|---|---|---|
| X-ray Powder Diffraction (XRPD) | Definitive identification of different crystal structures; considered a gold standard [2] [3]. | It has a quantification limit around 4%, restricting its use for low-concentration contaminants [2]. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point, enthalpy, and detection of solid-solid transitions [1] [2]. | Used to identify the two this compound polymorphs via their distinct melting points (188°C and 208°C) [1]. |
| Raman Spectroscopy | Identification and quantification of polymorphic mixtures; requires no sample preparation [2] [3]. | Ideal for real-time monitoring and process control due to its speed and non-destructive nature [2]. |
| Fourier-Transform Infrared (FT-IR) | Identification of polymorphs based on differences in molecular vibrational modes [2]. | Sample preparation must be careful, as pressure during KBr pellet formation may induce phase changes [2]. |
| Isothermal Calorimetry (IC) | Detection of amorphous content and assessment of physical stability [1]. | Used in this compound studies to confirm that tablet fabrication did not increase amorphous content [1]. |
Table 2: Troubleshooting Polymorph-Related Problems
| Problem | Potential Cause | Recommended Solution |
|---|
| Unexpected drop in dissolution rate during testing | Transformation from a metastable (more soluble) polymorph to a stable (less soluble) form during dissolution or storage [4] [5]. | - Identify the thermodynamically stable polymorph early in development.
The following workflows detail the key experiments cited in the search results for characterizing this compound polymorphs.
This protocol is based on the methodology used to identify the two polymorphs of this compound [1].
Objective: To identify and differentiate between crystalline polymorphs. Materials: this compound powder (different batches), X-ray diffractometer with CuKα radiation, Differential Scanning Calorimeter (DSC), sealed capillaries, aluminum DSC pans. Method:
This protocol outlines the method used to evaluate the release profiles of this compound tablets made from different polymorphs [1].
Objective: To simulate and measure the drug release from an implantable tablet in biorelevant conditions. Materials: this compound tablets (1-2 mg, fabricated by direct compression), flow cell apparatus, pH 7.4 Phosphate Buffered Saline (PBS), HPLC system with RP-C18 column. Method:
The following table summarizes the core quantitative data and experimental conditions from a validated method for analyzing this compound in ocular matrices [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Capillary-flow Liquid Chromatography with Triple Quadrupole Mass Spectrometry (cap-LC-MS) [1] |
| MS Operation Mode | Product Ion Scan; Selective Reaction Monitoring (SRM) [3] |
| Internal Standard | Marimastat [3] |
| Lower Limit of Quantification (LLOQ) | 0.3 pg/μL for ocular fluids and plasma; 3 pg/mg for ocular tissues [1] [2] |
| Extraction Recovery | 90-95% for this compound and internal standard from ocular tissues [1] |
| Tissue Concentration Ranking | Sclera > Bleb Conjunctiva > Conjunctiva (rest of eye) > Cornea [1] |
The diagram below illustrates the complete experimental procedure for determining the biodistribution of this compound in ocular tissues [1] [3].
The extraction process is critical for achieving high recovery and clean samples [1].
Q1: How can I improve the recovery of this compound from dense ocular tissues like sclera?
Q2: What could cause high background noise or interference in my LC-MS chromatogram?
Q3: My calibration curve is non-linear at the low end. How can I improve sensitivity to meet the LLOQ?
Q4: Are there any stability concerns with this compound I should be aware of during sample processing?
The table below summarizes specific this compound formulations and administration methods used in documented animal studies.
| Administration Route | Vehicle Composition | Dosage / Concentration | Animal Model | Primary Finding | Citation |
|---|---|---|---|---|---|
| Topical (Ocular) | 2-hydroxypropyl-β-cyclodextrin (10% wt/vol), HA (0.2% wt/vol), BAC (0.02% wt/vol) in PBS (pH 7.4) | This compound 0.5 mg/mL (0.05% wt/vol) | Rabbit | Therapeutic concentrations achieved in sclera, conjunctiva, and aqueous humor. | [1] |
| Topical (Ocular) | HEPES buffer with 0.1% DMSO | 400 µg/mL | Rabbit (alkali burn model) | Prevented corneal ulceration. | [2] [3] |
| Subcutaneous/ Intraperitoneal | Stock: 100% DMSO Working Dilution: Saline | 100 mg/kg | Mouse (radiation-induced lung injury model) | Significantly alleviated lung inflammation and fibrosis. | [4] | | Transdermal | Microemulsion gel (Pluronic F127) | N/A (Higher skin permeation vs. normal gel) | In vitro permeation study | Microemulsion gel provided 1.8-2.2x higher cumulative permeation at 24 hours. | [5] | | Suggested (General) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (sonication recommended) | Protocol from supplier | Suggested for in vivo studies, sonicate for clarity. | [3] |
This protocol is designed for topical ocular delivery to treat scarring after glaucoma surgery.
This protocol was used to administer this compound via injection in a mouse model.
Problem: this compound precipitates in aqueous vehicle.
Problem: Need a general formulation for IP or SC injection.
Problem: Low bioavailability in target tissue.
The flowchart below illustrates the decision-making process for selecting an appropriate this compound vehicle based on your experimental goals.
Q1: What is the typical dosage of this compound used in animal studies? Dosage is highly route-dependent. In a mouse model of lung injury, a high dose of 100 mg/kg was administered via injection [4]. For topical ocular applications, a formulation with 0.5 mg/mL (0.05%) was effective [1]. You must determine the optimal dose for your specific model and route.
Q2: Can I simply dissolve this compound in saline or PBS? No. This compound has very low solubility in pure aqueous buffers (~140-160 μg/mL) [1]. You will need a solubilizing strategy, such as using cyclodextrins, a co-solvent system, or a microemulsion.
Q3: Has this compound been approved for human use? No. This compound is currently an experimental compound and has not been approved by the FDA or other regulatory bodies for therapeutic use in humans. It has been used in clinical trials, but its development was discontinued [2] [6].
For quick reference, the table below summarizes core information about this compound.
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound (also known as Galardin, GM6001) [1] |
| Inhibitor Class | Broad-spectrum, hydroxamic acid-based, peptidomimetic MMP inhibitor [2] [1] |
| Key IC50 Values | MMP-1: 1.5 nM; MMP-2: 1.1 nM; MMP-3: 1.9 nM; MMP-9: 0.5 nM; MMP-14: 13.4 nM [1] |
| Clinical Status | Development restricted due to poor oral bioavailability [1] |
| Primary Challenge in Bioanalysis | Requires highly sensitive methods to quantify low concentrations, making accurate LLOQ determination critical [3]. |
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy [3] [4].
For a drug like this compound, which is potent and likely has low circulating concentrations in vivo, establishing a low and robust LLOQ is essential. It allows researchers to accurately characterize key pharmacokinetic parameters such as the elimination half-life, which depends on data from the tail end of the concentration-time curve where drug levels are lowest [3].
There are several accepted approaches for determining the LLOQ. The following diagram illustrates the decision workflows for two common methods.
The two workflows offer different advantages:
A common error in using the ICH formula (LLOQ = k × Standard Error / Slope) is selecting the wrong standard error value [6].
Furthermore, always inspect your calibration curve graphically. Non-linear behavior at the highest concentration can distort the regression line, leading to poor fit and inaccurate LLOQ predictions at the low end. Removing an outlier at the high end can significantly improve the fit and the LLOQ calculation [6].
Simply discarding BLOQ data can introduce bias into your pharmacokinetic model. Several methods exist, with varying levels of sophistication [4]:
While not specific to this compound, general LC-MS/MS challenges can severely impact assay performance [3]:
This is a generalized protocol for establishing LLOQ, adaptable for techniques like LC-MS/MS.
1. Prepare Calibration Standards and Quality Controls (QCs)
2. Process and Analyze Samples
3. Construct a Calibration Curve
4. Calculate the LLOQ
The information provided here is for technical reference and research guidance only. For regulatory submissions (e.g., to the FDA or EMA), you must consult and adhere to the latest official guidelines, such as ICH M10 on Bioanalytical Method Validation [7]. Regulatory standards are updated periodically, and the most current version always takes precedence.
For researchers troubleshooting formulation issues, understanding the solid-state properties of the drug and the physical characteristics of the coating is crucial.
Table 1: Characterization of Ilomastat and Polymer Coating
| Parameter | Description / Value | Significance for Implant Performance |
|---|---|---|
| This compound Polymorphs | Two identified: one monohydrate (m.p. 188°C), one non-solvated (m.p. 208°C) [1]. | Different solid forms can affect stability, solubility, and dissolution rate; both forms showed similar in vitro release profiles [1]. |
| Tablet Fabrication | Direct compression at 2 bar (minimum force for robust tablets) [1]. | Higher compression forces can retard dissolution; this provides a baseline for manufacturing [1]. |
| Coating Polymer | Phosphorylcholine polymer (PC1059) [2]. | A biocompatible polymer designed to minimize foreign body reactions [2]. |
| Coating Thickness | Dry state: 2.8 ± 0.3 μm; Wet state: ~5.0 ± 0.5 μm [2]. | The swelling nature of the coating upon hydration is critical for controlling the initial drug release rate. |
| Compatibility (DSC) | No incompatibility observed between this compound and PC1059 polymer [2]. | Confirms that the coating process is unlikely to degrade the API or affect stability. |
The experimental workflow below outlines the key steps for characterizing and ensuring the quality of the this compound implant.
These tables summarize key performance metrics that are vital for troubleshooting efficacy and safety issues.
Table 2: In Vitro and Preclinical In Vivo Performance
| Aspect | Key Findings | Experimental Details |
|---|---|---|
| In Vitro Drug Release | Sustained release profile achieved over several weeks [2]. | Study conducted under simulated subconjunctival conditions (aqueous flow, volume, composition) [1]. |
| In Vivo Ocular Biodistribution | This compound detected in ocular fluids/tissues after 30 days; levels in plasma below LOQ (0.1 ng/mL) [2]. | Study in rabbits; validated LC-MS method with LOD of 1 pg on-column [2]. |
| Biological Efficacy | This compound is a broad-spectrum MMP inhibitor; shown to prevent scarring in glaucoma surgery models and reduce radiation-induced lung injury in mice [2] [3]. | Efficacy is linked to inhibition of specific MMPs (e.g., MMP-2 and MMP-9) [3]. |
A robust analytical method is essential for quantifying drug distribution, a common challenge in development.
Table 3: LC-MS Method for this compound Quantification in Tissues
| Component | Description | Purpose & Rationale |
|---|---|---|
| Instrumentation | Capillary-LC system coupled to a triple quadrupole mass spectrometer [2]. | Provides the high sensitivity required for low drug levels in small tissue samples. |
| Detection | Selective Reaction Monitoring (SRM) [2]. | Enhances selectivity in complex biological matrices, reducing background noise. |
| Sample Prep (Ocular Tissues/Fluids) | Liquid-Liquid Extraction with ethyl acetate/diethyl ether [2]. | Isolates this compound from the biological matrix prior to analysis. |
| Sample Prep (Plasma) | Solid Phase Extraction [2]. | Provides a cleaner sample extract for challenging matrices like plasma. |
| Internal Standard | Marimastat [2]. | Another MMP inhibitor; used to correct for variability in sample preparation and analysis. |
| Sensitivity | Limit of Detection (LOD): 1 pg on-column [2]. | Allows for precise measurement of very low drug concentrations in tissues. |
The workflow for the biodistribution study is as follows:
Q1: What could cause a faster-than-expected drug release from the this compound implant?
Q2: How can I confirm the local action and minimal systemic exposure of the implant?
Q3: Are there general biocompatibility considerations for implant coatings?
The search results clarify that Ilomastat (also known as GM6001 or Galardin) is a well-characterized, broad-spectrum synthetic inhibitor of MMPs [1] [2] [3]. Its primary mechanism of action is to chelate the zinc ion at the active site of MMPs, thereby blocking their activity [2] [3].
However, the connection to hyaluronic acid (HA) is indirect. The literature shows that:
The research on this compound focuses on its effects through MMP inhibition in other contexts. The table below summarizes quantitative data from a key study on radiation-induced lung injury.
| Study Context | Key Findings on MMP Inhibition by this compound | Experimental Model |
|---|
| Radiation-Induced Lung Injury [3] | - Reduced total MMP activity in lung tissue (measured by fluorogenic assay).
To investigate this compound's potential for extending HA residence time, you would need to design experiments that directly test this interaction. The general workflow for such an investigation would logically follow these steps:
Based on the general principles found in the search results, here is a potential methodological framework you could adapt:
1. Experimental Design and Model Selection
2. Key Metrics and Measurement Protocols
Since a direct link between this compound and HA residence time is not established, you might also explore these related strategies mentioned in the literature:
The table below summarizes key findings from a recent Phase 1a clinical trial and relevant preclinical studies:
| Study Type | Subject | Administration Route | Key Doses Tested | Identified Toxicity & Key Findings |
|---|
| Phase 1a Clinical Trial [1] | Human patients with leptomeningeal metastases | Intrathecal (IT) | 10 mg, 30 mg (twice weekly in Cycle 1) | - Maximum Tolerated Dose (MTD): 10 mg.
For a detailed view of the clinical trial design that established the MTD, the following workflow outlines the key stages.
Key Methodology Details [1]:
Q1: What are the critical factors to consider when designing a preclinical toxicity study for this compound?
Q2: The clinical trial for leptomeningeal metastases used intrathecal administration. How relevant is this for other indications?
Q3: Why have previous clinical trials for MMP inhibitors, including this compound, failed, and how can we avoid these issues?
The broader development challenges for a drug like this compound are summarized in the pathway below.
Key Considerations:
| Feature | Ilomastat (GM6001) | Marimastat (BB-2516) |
|---|---|---|
| Primary Class | Hydroxamate-based, broad-spectrum MMP inhibitor [1] [2] | Hydroxamate-based, broad-spectrum MMP inhibitor [1] [2] |
| Administration Route | Topical application; not orally bioavailable [3] [1] | Orally bioavailable [3] [1] |
| IC₅₀ Values | Specific values not available in search results. Described as a "broad-spectrum" inhibitor [1]. | MMP-1: 5 nM MMP-2: 6 nM MMP-3: 230 nM MMP-7: 16 nM MMP-9: 3 nM MMP-12: 5 nM [3] | | Clinical Trial Outcomes | Development did not progress to large-scale Phase III trials for cancer; used in research (e.g., corneal ulceration) [3] [1]. | Failed in Phase III cancer trials due to lack of survival benefit and musculoskeletal side effects [1] [4]. | | Key Challenge | Poor oral bioavailability limited its therapeutic application [3] [1]. | Dose- and time-dependent musculoskeletal syndrome (pain/stiffness in joints) [1]. |
Supporting data from the search results provides specifics on Marimastat and insights into how MMP inhibitors are studied.
The development of both this compound and Marimastat reflects a broader challenge in the field. A major reason for the failure of early, broad-spectrum MMP inhibitors like Marimastat in clinical trials was lack of selectivity [6] [4] [2]. Inhibiting a wide range of MMPs led to mechanism-based side effects, most notably musculoskeletal syndrome (MSS), characterized by pain and inflammation in tendons and joints [1] [4]. This has driven research toward developing more selective inhibitors that target specific MMPs involved in particular diseases.
The following diagram illustrates the general structure and mechanism shared by peptidomimetic hydroxamate inhibitors like this compound and Marimastat.
Based on the information gathered, here are suggestions for your next steps:
| Study Model | Radiation Type / Dose | This compound Dose / Timing | Key Efficacy Findings | Proposed Mechanism | Citation |
|---|
| C57BL/6 mice (Thoracic) | 15 Gy γ-rays | 10 mg/kg, intraperitoneal injection, 2 h pre-IR | - ↓ MMP-2/MMP-9 activity & expression
For context, the table below outlines a common synthetic radioprotector and examples of natural compounds being investigated.
| Agent / Class | Key Proposed Mechanism(s) | Reported Limitations / Notes |
|---|---|---|
| Amifostine (Synthetic) | Scavenges Reactive Oxygen Species (ROS) generated during initial radiation exposure. | Narrow therapeutic window; side effects like hypotension, vomiting, and drowsiness. It is a current clinical standard. [3] [4] |
| Natural Products (e.g., Moringa oleifera extract, flavonoids like Quercetin and Kaempferol) | Primarily antioxidant activity, plus anti-apoptotic effects and immune modulation. Multi-target synergy. [3] | Poor bioavailability and complex pharmacokinetics are key translational challenges. One study found them less protective than amifostine in a fish model. [3] [4] |
This compound (GM6001) is a broad-spectrum, synthetic inhibitor of Matrix Metalloproteinases (MMPs). Its radioprotective effect is not through direct ROS scavenging, but by modulating the secondary tissue injury and inflammatory response that follows radiation exposure [1].
The diagram below illustrates the proposed mechanism of action for this compound based on the cited research.
For research and replication purposes, here are the methodologies from the key studies:
1. Mouse Model of Radiation-Induced Lung Injury (RILI) [1]
2. Mouse Model of Hematopoietic Syndrome [2]
The experimental data positions this compound as a compelling candidate for radioprotection with a distinct pathway-focused mechanism.
The table below summarizes the core experimental findings on how Ilomastat pretreatment reduces cytokine levels and improves outcomes in a mouse model of RILI. All data is sourced from a single study that provides a consistent experimental context [1].
| Parameter Measured | Effect of this compound Pretreatment | Experimental Context |
|---|---|---|
| TGF-β Level | Dramatically reduced in lung tissue | Mouse model, 15 Gy thoracic irradiation [1] |
| TNF-α Level | Dramatically reduced in lung tissue | Mouse model, 15 Gy thoracic irradiation [1] |
| IL-6 Level | Dramatically reduced in lung tissue | Mouse model, 15 Gy thoracic irradiation [1] |
| IL-1β Level | Dramatically reduced in lung tissue | Mouse model, 15 Gy thoracic irradiation [1] |
| Lung Inflammation | Significantly alleviated | Histopathological analysis (alveolitis score) [1] |
| Lung Fibrosis | Significantly alleviated | Histopathological analysis at 16 weeks [1] |
| Mouse Survival | Enhanced | Post-irradiation [1] |
To help you understand how these results were obtained and for potential replication, here is a summary of the key methodological details from the study [1]:
This compound's protective effects are linked to its function as a broad-spectrum synthetic inhibitor of Matrix Metalloproteinases (MMPs). The diagrams below illustrate the mechanism by which radiation causes injury and how this compound intervenes.
The broader scientific context shows that targeting specific pathways in the radiation injury cascade is a key research area. For instance, another study identified the p38-βTrCP-Tristetraprolin (TTP)-TNFα axis as a critical signaling pathway in radiation pneumonitis [2]. Inhibiting p38 was shown to prevent TTP degradation and suppress TNF-α release, highlighting an alternative mechanistic approach to this compound.
When evaluating this compound's performance, consider these points derived from the search results:
The available data is robust but originates from a single primary study. To deepen your comparison, you could explore:
| Study Focus | Radiation Type & Dose | Ilomastat Dose & Timing | Key Survival Findings | Proposed Mechanism of Action |
|---|---|---|---|---|
| Radiation-Induced Lung Injury (RILI) [1] | 15 Gy to thorax (localized) | Pretreatment 2 hours before radiation | Significantly enhanced survival of irradiated mice [1] | Inhibited MMP activity (especially MMP2/9), reduced pro-inflammatory cytokines (TGF-β, IL-6, TNF-α, IL-1β), alleviated pneumonitis and fibrosis [1] |
| Acute Radiation Syndrome (ARS) [2] | 6 Gy total body irradiation (TBI) | Pretreatment 2 hours before radiation | Increased survival rate after TBI [2] | Promoted recovery of peripheral white blood cells, lymphocytes, red blood cells, hemoglobin, and platelets; protected hematopoietic system [2] |
To ensure the reproducibility of these findings, here is a detailed breakdown of the methodologies used in these studies.
The radioprotective effect of this compound is primarily attributed to its inhibition of Matrix Metalloproteinases (MMPs). The following diagram illustrates the key signaling pathway involved in this process.
This diagram shows how this compound acts as a central inhibitor, breaking the cycle of MMP activation and cytokine release that leads to severe tissue damage after radiation exposure [1].
For your work in drug development, the data suggests:
The following table summarizes the key experimental findings from a study on this compound's radioprotective effects in a mouse model, demonstrating its role in promoting the recovery of the hematopoietic system after radiation-induced injury [1].
| Experimental Finding | Irradiation Only Group (6 Gy γ-rays) | This compound + Irradiation Group | Significance & Interpretation |
|---|---|---|---|
| Bone Marrow Mononuclear Cells (BMNCs) | Reduced count after irradiation | Significantly higher count post-irradiation | Promotes recovery of the bone marrow cellular environment [1]. |
| Hematopoietic Stem/Progenitor Cells (HSPCs) | Decreased fraction at day 30 post-irradiation | Increased fraction of HSCs and HPCs at day 30 | Protects primitive cells critical for long-term blood reconstitution [1]. |
| Cytokine Levels (TGF-β1 & TNF-α) | Elevated post-irradiation | Significantly reduced levels | Mitigates inflammation and apoptosis in the bone marrow niche [1]. |
| Spleen Protection | Radiation-induced damage and weight reduction | Protected spleen morphology and higher spleen coefficient | Preserves a key immunological organ [1]. |
| Animal Survival | Lower survival rate after lethal irradiation | Significantly improved survival | Overall demonstration of in vivo radioprotective efficacy [1] [2]. |
To help you understand the context of the data above, here are the key methodologies from the foundational study [1].
The proposed mechanism of this compound and the sequence of key experiments from the study can be visualized in the following diagrams.
Based on the gathered information, here are some key points for your comparison guide:
The table below summarizes key findings from a study that developed and characterized uncoated this compound tablet implants for prolonged drug release in the eye [1].
| Parameter | Characteristics / Value |
|---|---|
| Intended Use | Glaucoma filtration surgery (GFS); prevention of scarring [1]. |
| Dosage Form | Uncoated, direct-compression tablet for subconjunctival implantation [1]. |
| Tablet Mass | 1 mg and 2 mg [1]. |
| Compression Force | 2 bar (minimum force for robust tablets) [1]. |
| Drug Release Duration | Designed for 3 to 4 weeks of sustained release [1]. |
| Polymorphs Identified | Two forms: orthorhombic (monohydrate) & monoclinic (non-solvated) [1]. |
| In Vitro Release Finding | Tablets from different polymorphs showed similar drug release profiles [1]. |
The characterization of the uncoated this compound implants involved several standard pharmaceutical development techniques [1]:
While a direct comparison for this compound is not available, the broader field of implantable drug delivery provides a framework for how such a comparison could be structured. The following diagram outlines the key decision points and experimental pathways in developing a coated implant system.
The table below summarizes the key experimental findings that compare the performance of the this compound-cyclodextrin (this compound-CD) complex with its free form [1].
| Performance Characteristic | Free this compound | This compound-CD Complex | Experimental Context |
|---|---|---|---|
| Aqueous Solubility | 140 μg/mL in water [1] | ~1000 μg/mL in water [1] | In vitro, phase solubility studies |
| Solubility in PBS (pH 7.4) | 160 μg/mL [1] | 1400 μg/mL [1] | In vitro, phase solubility studies |
| Permeation | Limited data for free drug [1] | Successfully permeated through pig conjunctiva [1] | Ex vivo, Franz diffusion cell (pig conjunctiva) |
| Ocular Tissue Distribution | Not detected in key tissues [1] | Therapeutic concentrations in sclera, conjunctiva, and aqueous humor [1] | In vivo, rabbit eye model |
| Bioactivity (Collagen Contraction) | Inhibited contraction [1] | Inhibition activity unchanged (i.e., bioactivity preserved) [1] | In vitro, human Tenon fibroblast (HTF) cell assay |
For researchers looking to replicate or understand these studies, here are the detailed methodologies from the key research.
The following diagram illustrates the general mechanism by which cyclodextrins can enhance drug permeation, which is supported by studies on various drugs, including melatonin [2].
The impact of cyclodextrin (CD) concentration on drug permeation is a critical, non-linear relationship. This "sweet spot" phenomenon has been directly observed in other drug studies. For instance, research on melatonin (MT) found that low concentrations (1% w/v) of HPβCD significantly increased nasal permeability, but higher concentrations (5-10% w/v) resulted in a statistically significant reduction in permeation [2]. This occurs because at high concentrations, cyclodextrins can over-solubilize the drug, reducing its thermodynamic activity and its driving force to leave the aqueous solution and partition into the biological membrane [2].